Pilabactam sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H8FN2NaO5S |
|---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI Key |
UIJIKXQAJBMNIR-JBUOLDKXSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Pilabactam Sodium: A Technical Guide to a Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium, also known as ANT3310, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It acts as a covalent inhibitor of serine β-lactamases, effectively restoring the activity of β-lactam antibiotics against many clinically significant resistant bacteria.[2][3] Of particular note is its potentiation of meropenem activity against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), addressing a critical unmet need in the treatment of serious Gram-negative infections.[1][2][3]
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on the experimental data and methodologies relevant to researchers in the field of antimicrobial drug discovery and development.
Chemical Structure and Properties
This compound is the sodium salt of Pilabactam, the active moiety. The chemical structure is characterized by a diazabicyclooctane core, a key feature of this class of inhibitors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C6H8FN2O5S.Na | [4] |
| Molecular Weight | 262.19 g/mol | [4] |
| CAS Number | 2410688-61-6 | --- |
| Active Moiety | Pilabactam | --- |
| IUPAC Name | Sodium (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate | --- |
| SMILES | C1C--INVALID-LINK--N2C[C@]1([H])N(C2=O)OS(=O)(=O)[O-].[Na+] | [4] |
| InChI | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 | [4] |
| InChIKey | UIJIKXQAJBMNIR-JBUOLDKXSA-M | [4] |
| Solubility | Freely soluble in water (comparative data for Sulbactam Sodium) | [5] |
| Melting Point | >230°C (decomposes) (comparative data for Sulbactam Sodium) | [5] |
Mechanism of Action
Pilabactam is a potent inhibitor of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. As a member of the DBO class, Pilabactam covalently binds to the active site serine residue of the β-lactamase. This binding is analogous to the mechanism of avibactam, another DBO inhibitor, which is known to be a slowly reversible inhibitor. This covalent interaction prevents the enzyme from degrading β-lactam antibiotics, thereby restoring their antibacterial efficacy.
The primary mechanism does not involve a complex signaling pathway but is a direct enzyme-inhibitor interaction.
Experimental Data
Pilabactam has demonstrated potent in vitro activity against a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes.
Table 2: In Vitro Inhibitory Activity of Pilabactam (IC50 Values)
| β-Lactamase | IC50 (nM) | Reference |
| AmpC | 1 - 175 | [2][3] |
| CTX-M-15 | 1 - 175 | [2][3] |
| TEM-1 | 1 - 175 | [2][3] |
| OXA-48 | 1 - 175 | [2][3] |
| OXA-23 | 1 - 175 | [2][3] |
| KPC-2 | 1 - 175 | [2][3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
In addition to its direct inhibitory activity, Pilabactam has shown low in vitro cytotoxicity (IC50 > 100 μM in HepG2 cells), and no significant cardiotoxicity or genotoxicity in preclinical assays.[6]
Experimental Protocols
Synthesis of Pilabactam
The synthesis of Pilabactam's active moiety, (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, specifically the Journal of Medicinal Chemistry article detailing the discovery of ANT3310.[7][8]
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) of Pilabactam against various β-lactamases is a critical measure of its potency. A general protocol for determining IC50 values using a spectrophotometric assay with a chromogenic β-lactam substrate (e.g., nitrocefin) is outlined below.
Protocol Outline:
-
Enzyme and Inhibitor Preparation:
-
Purify the target β-lactamase enzyme.
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline).
-
Perform serial dilutions of the this compound solution to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the β-lactamase enzyme to each well.
-
Add the various concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin) to each well.
-
-
Data Acquisition and Analysis:
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.
-
Calculate the percentage of enzyme inhibition for each Pilabactam concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Pilabactam concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a promising new β-lactamase inhibitor with the potential to address the growing threat of antimicrobial resistance, particularly from carbapenem-resistant Gram-negative pathogens. Its broad-spectrum activity and potentiation of existing β-lactam antibiotics make it a valuable candidate for further development. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their ongoing efforts to combat infectious diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diamond Publications - All Publications [publications.diamond.ac.uk]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Pilabactam Sodium: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor (SBLi) belonging to the diazabicyclooctane (DBO) class. It is currently in clinical development in combination with the carbapenem antibiotic meropenem (MEM-ANT3310) for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound.
Discovery and Rationale
The discovery of this compound was driven by the urgent need for new therapeutic agents to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), which have been identified as critical priority pathogens by the World Health Organization (WHO). While existing DBOs like avibactam and relebactam have shown efficacy against some CRE, they lack significant activity against CRAB, which is often mediated by OXA-type carbapenemases.
The development program for this compound aimed to create a DBO with a broader spectrum of activity, particularly against the class D OXA enzymes prevalent in CRAB. This was achieved through a medicinal chemistry campaign that led to the synthesis of a novel DBO with a unique fluorine atom replacing the carboxamide group found in other DBOs. This structural modification is key to its expanded activity profile.
Mechanism of Action
Pilabactam is a covalent, reversible inhibitor of serine β-lactamases. Its mechanism of action involves the acylation of the active site serine residue of the β-lactamase enzyme, rendering it inactive. This prevents the hydrolysis of the β-lactam ring of partner antibiotics, such as meropenem, thereby restoring their antibacterial activity.
The innovative structure of Pilabactam allows for potent inhibition of a wide range of serine β-lactamases, including:
-
Class A: KPC (Klebsiella pneumoniae carbapenemase), CTX-M, TEM
-
Class C: AmpC
-
Class D: OXA-48, and notably, the OXA carbapenemases of A. baumannii (OXA-23, OXA-24/40, OXA-51, and OXA-58).
Pilabactam itself does not possess clinically significant intrinsic antibacterial activity. Its role is to act as a "protector" for the partner β-lactam antibiotic.
Mechanism of action of Meropenem in combination with Pilabactam.
Preclinical Development
In Vitro Activity
Pilabactam has demonstrated potent inhibitory activity against a wide range of purified serine β-lactamases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | Class | IC50 (nM)[1] |
| KPC-2 | A | 8 |
| CTX-M-15 | A | 1 - 175 |
| TEM-1 | A | 1 - 175 |
| AmpC | C | 1 - 175 |
| OXA-48 | D | 602 |
| OXA-23 | D | 13 |
| OXA-24/40 | D | 13 |
| OXA-51 | D | 10 |
| OXA-58 | D | 13 |
| Table 1: In vitro inhibitory activity of Pilabactam (ANT3310) against various serine β-lactamases. |
In combination with meropenem, Pilabactam restores its activity against a broad range of carbapenem-resistant Gram-negative isolates. The minimum inhibitory concentrations (MIC) for 90% of the organisms (MIC90) for the meropenem-Pilabactam combination are presented below.
| Organism (Resistance Mechanism) | Meropenem MIC90 (µg/mL)[1] | Meropenem/Pilabactam (8 µg/mL) MIC90 (µg/mL)[1] |
| A. baumannii (n=905) | >32 | 4 |
| CRE (OXA-producing, n=252) | >32 | 0.25 |
| CRE (KPC-producing, n=180) | >32 | 0.5 |
| Table 2: In vitro potentiation of meropenem activity by Pilabactam (ANT3310) against carbapenem-resistant isolates. |
Pilabactam alone demonstrated no clinically significant antibacterial activity, with MIC50/90 values of >64/>64 µg/mL against Enterobacterales and P. aeruginosa, and 64/>64 µg/mL against A. baumannii[1].
In Vivo Efficacy
The efficacy of the meropenem-Pilabactam combination has been evaluated in murine thigh and lung infection models.
In a neutropenic murine thigh infection model with an OXA-23 producing A. baumannii strain, intravenous administration of meropenem-Pilabactam resulted in a dose-dependent reduction in bacterial burden, with the highest doses reducing bacterial counts below the initial inoculum.
The combination was also efficacious in a murine lung infection model with an OXA-23 producing A. baumannii strain, demonstrating effective potentiation of meropenem in this more challenging infection model.
Preclinical Pharmacokinetics and Safety
In preclinical studies, this compound exhibited pharmacokinetic parameters consistent with its intended use as an intravenously administered agent for hospital-acquired infections. In male Swiss albino mice, a 1 mg/kg intravenous dose resulted in a half-life (T1/2) of 0.64 hours, an area under the curve (AUC) of 412 ng·h/mL, and a clearance (Cl) of 40 mL/min/kg[2].
In vitro safety pharmacology studies showed low cytotoxicity (IC50 > 100 µM in HepG2 cells), no significant inhibition of the hERG potassium ion channel, and no genotoxicity in the Ames test[2].
Clinical Development
Phase 1 Clinical Trial
A Phase 1 clinical trial (NCT05905913) of MEM-ANT3310 has been successfully completed in healthy volunteers[3].
Study Design: The study was a three-part trial involving 72 healthy volunteers and was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound[3].
-
Part 1: Single Ascending Dose (SAD): Intravenous Pilabactam administered alone.
-
Part 2: Multiple Ascending Doses (MAD): Intravenous Pilabactam administered alone.
-
Part 3: Drug-Drug Interaction: Assessment of the pharmacokinetic interaction between Pilabactam and meropenem, and evaluation of the combination during multiple intravenous dosing.
Results:
-
Safety and Tolerability: Pilabactam was well-tolerated at all doses, with no serious adverse events, dose-limiting toxicities, or clinically significant abnormalities reported[3].
-
Pharmacokinetics: The pharmacokinetic parameters of Pilabactam were consistent with those observed in preclinical studies, with dose-dependent increases in exposure. Importantly, there was no mutual pharmacokinetic interaction between Pilabactam and meropenem, indicating compatible PK profiles[3].
Pharmacokinetic Parameters: Specific quantitative data (Cmax, AUC, T1/2, etc.) from the Phase 1 trial have not yet been publicly disclosed. This table will be updated as data becomes available.
| Dose Cohort | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |
| SAD Dose 1 | Data not yet available | Data not yet available | Data not yet available |
| SAD Dose X | Data not yet available | Data not yet available | Data not yet available |
| MAD Dose 1 | Data not yet available | Data not yet available | Data not yet available |
| MAD Dose X | Data not yet available | Data not yet available | Data not yet available |
| Table 3: Pharmacokinetic parameters of this compound in healthy volunteers (Phase 1, NCT05905913). Data pending publication. |
Regulatory Status
In 2020, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease Product (QIDP) designation to MEM-ANT3310 for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP)[3].
Experimental Protocols
In Vitro Enzyme Inhibition Assay (IC50 Determination)
A detailed, step-by-step protocol for the IC50 determination of Pilabactam against specific β-lactamases has not been fully published. However, based on available literature, the general methodology is as follows:
-
Enzyme and Substrate Preparation: Purified serine β-lactamases (e.g., KPC-2, OXA-48, OXA-23) are obtained. A chromogenic β-lactam substrate, such as nitrocefin, is used to monitor enzyme activity.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Procedure:
-
The purified enzyme is pre-incubated with varying concentrations of Pilabactam for a defined period.
-
The enzymatic reaction is initiated by the addition of the nitrocefin substrate.
-
The rate of nitrocefin hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.
-
-
Data Analysis: The rate of hydrolysis at each Pilabactam concentration is compared to the uninhibited control. The IC50 value, the concentration of Pilabactam that inhibits 50% of the enzyme's activity, is calculated using non-linear regression analysis.
Workflow for IC50 determination of Pilabactam.
MIC Determination by Broth Microdilution
The minimum inhibitory concentrations of meropenem in combination with a fixed concentration of Pilabactam are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Media and Reagent Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared. Meropenem is serially diluted, and Pilabactam is added to each dilution at a fixed concentration (e.g., 8 µg/mL).
-
Inoculum Preparation: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Assay Procedure:
-
The serially diluted meropenem/Pilabactam solutions are dispensed into 96-well microtiter plates.
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Reading the Results: The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
Murine Thigh Infection Model
This model is used to assess the in vivo efficacy of antibacterial agents in a localized soft tissue infection.
-
Animal Preparation: Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Inoculum Preparation: The challenge strain (e.g., OXA-23 producing A. baumannii) is grown to the mid-logarithmic phase, washed, and resuspended in saline to a specific CFU/mL.
-
Infection: A defined volume of the bacterial suspension is injected into the thigh muscles of the anesthetized mice.
-
Treatment: At a specified time post-infection, treatment with meropenem, Pilabactam, the combination, or vehicle control is initiated via an appropriate route (e.g., intravenous). Dosing is typically repeated at set intervals.
-
Endpoint Measurement: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The reduction in bacterial load in the treatment groups is compared to the control group.
Workflow of the murine thigh infection model.
Murine Lung Infection Model
This model simulates pneumonia to evaluate drug efficacy in a respiratory tract infection.
-
Animal Preparation: Mice are typically rendered neutropenic as in the thigh infection model.
-
Inoculum Preparation: A bacterial suspension is prepared as previously described.
-
Infection: The bacterial suspension is administered directly to the lungs via intranasal or intratracheal instillation in anesthetized mice.
-
Treatment: Treatment regimens are initiated at a set time post-infection.
-
Data Analysis: The efficacy of the treatment is assessed by comparing the bacterial counts in the lungs of treated animals to those of the control group.
Conclusion and Future Directions
This compound is a promising new serine β-lactamase inhibitor with a unique broad spectrum of activity that includes the problematic OXA-type carbapenemases of Acinetobacter baumannii. Preclinical data have demonstrated its potent ability to restore the activity of meropenem against a wide range of carbapenem-resistant Gram-negative bacteria. The successful completion of the Phase 1 clinical trial in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile, supports the continued clinical development of the meropenem-Pilabactam combination.
Future clinical trials will be crucial to establish the efficacy and safety of MEM-ANT3310 in patients with serious hospital-acquired infections. If successful, this combination has the potential to become a valuable new treatment option for infections caused by some of the most difficult-to-treat multidrug-resistant pathogens.
References
An In-Depth Technical Guide to ANT3310 (Pilabactam): A Novel Beta-Lactamase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a critical global health challenge. ANT3310, also known as Pilabactam, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. Developed by Antabio SAS, ANT3310 is designed to be co-administered with a β-lactam antibiotic, primarily meropenem, to restore its efficacy against a wide range of resistant bacterial pathogens. This technical guide provides a comprehensive overview of ANT3310, including its mechanism of action, in vitro and in vivo activity, chemical synthesis, and detailed experimental protocols to facilitate further research and development in the field of infectious diseases.
Introduction
ANT3310 is a next-generation antibacterial agent currently in clinical development.[1] It functions by inhibiting bacterial serine β-lactamases, enzymes that degrade β-lactam antibiotics and confer resistance.[2] What sets ANT3310 apart from many other β-lactamase inhibitors is its potent activity against a broad spectrum of serine β-lactamases, including Ambler class A, C, and notably, class D (OXA-type) carbapenemases, which are prevalent in highly resistant pathogens like Acinetobacter baumannii.[2][3] The combination of ANT3310 with meropenem (MEM-ANT3310) is being investigated for the treatment of severe hospital-acquired infections, including those caused by carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Acinetobacter baumannii (CRAB).[1][4]
Chemical Properties and Structure
ANT3310 is a small molecule with the chemical formula C₆H₈FN₂NaO₅S and a molecular weight of 262.19 g/mol .[5][6] Its chemical structure features a diazabicyclooctane core, a key pharmacophore for its inhibitory activity.
Table 1: Chemical Identification of ANT3310 Sodium
| Identifier | Value |
| IUPAC Name | sodium [(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
| Synonyms | Pilabactam sodium, ANT-3310 |
| CAS Number | 2410688-61-6 |
| Molecular Formula | C₆H₈FN₂NaO₅S |
| Molecular Weight | 262.19 g/mol |
Mechanism of Action
ANT3310 is a covalent inhibitor of serine β-lactamases.[7] Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the active site serine residue of the β-lactamase enzyme. This inactivation of the β-lactamase prevents the degradation of the partner β-lactam antibiotic, such as meropenem, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.
In Vitro Activity
Inhibition of Purified β-Lactamases
ANT3310 demonstrates potent inhibitory activity against a wide range of purified serine β-lactamases, as determined by IC₅₀ values.
Table 2: IC₅₀ Values of ANT3310 and Comparator β-Lactamase Inhibitors against Purified Serine β-Lactamases.[8]
| Enzyme | ANT3310 (nM) | Avibactam (nM) | Relebactam (nM) |
| KPC-2 | 19.5 | 7.5 | 17.1 |
| OXA-48 | 179 | 252 | >3,000 |
| OXA-23 | 32.6 | >3,000 | >3,000 |
| OXA-24/40 | 602 | >10,000 | >10,000 |
| OXA-58 | 8 | >10,000 | >10,000 |
Antimicrobial Activity of Meropenem-ANT3310 Combination
The combination of meropenem with a fixed concentration of ANT3310 (typically 8 µg/mL) significantly enhances the activity of meropenem against a variety of multidrug-resistant Gram-negative bacteria.
Table 3: In Vitro Activity of Meropenem-ANT3310 against Clinical Isolates.[3]
| Organism (n) | Meropenem MIC₉₀ (µg/mL) | Meropenem-ANT3310 (8 µg/mL) MIC₉₀ (µg/mL) |
| Acinetobacter baumannii (905) | >32 | 4 |
| CRE (OXA-producing) (252) | >32 | 0.25 |
| CRE (KPC-producing) (180) | >32 | 0.5 |
| Pseudomonas aeruginosa (502) | >32 | 8 |
In Vivo Efficacy
The efficacy of the meropenem-ANT3310 combination has been demonstrated in murine infection models.
Murine Thigh Infection Model
In a neutropenic murine thigh infection model with OXA-23-producing A. baumannii, the combination of meropenem and ANT3310 showed significant dose-dependent reduction in bacterial burden compared to meropenem alone.[3]
Murine Lung Infection Model
Similarly, in a murine lung infection model with the same resistant strain, the meropenem-ANT3310 combination demonstrated significant efficacy in reducing bacterial counts in the lungs.[3]
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in both rodent and non-rodent species. A Phase 1 clinical trial in 72 healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenous ANT3310, both alone and in combination with meropenem.[6] The results showed that ANT3310 was well-tolerated with no serious adverse events.[6] The pharmacokinetic profiles of ANT3310 and meropenem were found to be compatible with no mutual interaction.[6]
Experimental Protocols
Chemical Synthesis of ANT3310
A synthetic route to ANT3310 has been described, with key steps outlined below.[7]
Protocol: The synthesis of ANT3310 involves a multi-step process starting from a protected diazabicyclooctane precursor. Key transformations include a fluorination step, deprotection, and subsequent sulfation to install the sulfate group, followed by conversion to the sodium salt.[7]
In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
Protocol:
-
Purified β-lactamase enzymes are pre-incubated with varying concentrations of ANT3310 in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
The enzymatic reaction is initiated by the addition of a chromogenic substrate, such as nitrocefin.
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin).
-
IC₅₀ values, the concentration of inhibitor required to reduce the rate of hydrolysis by 50%, are calculated by fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
Protocol:
-
Minimum Inhibitory Concentrations (MICs) are determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Serial two-fold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
A fixed concentration of ANT3310 (e.g., 8 µg/mL) is added to each well containing the meropenem dilutions.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plates are incubated at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
In Vivo Murine Infection Models
Protocol (General):
-
Animal Model: Specific pathogen-free mice (e.g., CD-1 or BALB/c) are used.
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection to mimic an immunocompromised state.
-
Infection:
-
Thigh Model: A defined inoculum of the test bacterial strain (e.g., 10⁶ CFU of A. baumannii) is injected into the thigh muscle.
-
Lung Model: A defined bacterial inoculum is administered via intranasal or intratracheal instillation.
-
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with meropenem-ANT3310, meropenem alone, or vehicle control is initiated. Dosing is typically administered subcutaneously or intravenously at various dose levels and schedules.
-
Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the infected tissues (thighs or lungs) are aseptically removed and homogenized. The bacterial burden is quantified by plating serial dilutions of the homogenates on appropriate agar media and counting the colony-forming units (CFU).
Preclinical Pharmacokinetic Studies
Protocol (Representative):
-
Animal Model: Male Swiss albino mice are often used.
-
Drug Administration: ANT3310 is administered intravenously at a specific dose (e.g., 1 mg/kg).
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) via appropriate methods (e.g., tail vein or cardiac puncture).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of ANT3310 in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance (Cl).
Conclusion
ANT3310 is a promising new β-lactamase inhibitor with a broad spectrum of activity against key serine β-lactamases, including those that confer resistance to carbapenems. The combination of ANT3310 with meropenem has demonstrated potent in vitro and in vivo activity against clinically important Gram-negative pathogens. The successful completion of Phase 1 clinical trials supports its continued development as a potential new treatment option for serious bacterial infections. The data and protocols presented in this technical guide are intended to provide a valuable resource for the scientific community to further investigate and build upon the understanding of this important new therapeutic agent.
References
- 1. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics and Pharmacodynamics of β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of ANT3310, a Novel Broad-Spectrum Serine β-Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quotidianosanita.it [quotidianosanita.it]
- 7. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antabio Reports Completion of Phase 1 Study for MEM-ANT3310 Treating Serious Hospital Infections [synapse.patsnap.com]
Unraveling the Covalent Inhibition of Penicillin-Binding Proteins by β-Lactam Antibiotics: A Technical Guide
Executive Summary
β-lactam antibiotics represent a cornerstone of antibacterial therapy, exerting their bactericidal effects through the covalent inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[1] This guide delves into the intricate molecular mechanism of this covalent interaction, with a particular focus on the inhibition of PBP2a from MRSA, a notoriously difficult therapeutic target.[2][3] We will explore the kinetics of this inhibition, the experimental methodologies used to characterize it, and the structural basis for the resistance and inhibition of PBP2a.
The Mechanism of Covalent Inhibition
The inhibitory action of β-lactam antibiotics is a multi-step process that culminates in the formation of a stable, covalent adduct with the target PBP.[2][4] This effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and leading to the weakening of the bacterial cell wall and eventual cell lysis.[1]
The general mechanism can be summarized as follows:
-
Non-covalent Binding (Michaelis Complex Formation): The β-lactam antibiotic first binds reversibly to the active site of the PBP, forming a non-covalent Michaelis complex (E•I).[2][5] This initial binding is driven by non-covalent interactions between the antibiotic and amino acid residues in the active site.
-
Nucleophilic Attack and Acylation: The catalytic serine residue within the PBP active site (e.g., Ser403 in PBP2a) performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[2] This leads to the opening of the strained β-lactam ring and the formation of a covalent acyl-enzyme intermediate (E-I).[2][5]
-
Deacylation (Slow or Negligible): The final step is the hydrolysis of the acyl-enzyme intermediate, which would regenerate the active enzyme. However, for effective β-lactam antibiotics, this deacylation step is extremely slow, with half-lives that can range from hours to days.[2] This renders the inhibition effectively irreversible under physiological conditions.[2]
The resistance of MRSA to many β-lactam antibiotics is largely due to the expression of PBP2a, which has a low affinity for these drugs and a closed active site that hinders their access.[2][6]
Quantitative Data on PBP2a Inhibition
The interaction between β-lactam antibiotics and PBP2a has been characterized by various kinetic and binding parameters. The following tables summarize key quantitative data from the literature.
| Antibiotic | Target | Kd (mM) | k2 (s-1) | k2/Kd (M-1s-1) | Reference |
| Benzylpenicillin | PBP2a | 13.3 | 0.22 | 16.5 | [5] |
| Cephalosporin (Compound 1) | PBP2a | 0.22 | 0.39 | 1750 | [5] |
Table 1: Kinetic Parameters for PBP2a Acylation. Kd represents the dissociation constant for the initial non-covalent binding, k2 is the first-order rate constant for acylation, and k2/Kd is the second-order rate constant reflecting the overall binding efficiency.
| PBP Variant | Antibiotic | IC50 (µg/ml) | Reference |
| PBP2a | Oxacillin | 340 ± 30 | [6] |
| PBP2aLGA | Oxacillin | 85 ± 9 | [6] |
| PBP2a | Cefoxitin | 245 ± 27 | [6] |
| PBP2aLGA | Cefoxitin | 214 ± 18 | [6] |
Table 2: IC50 Values for PBP2a and a Variant (PBP2aLGA). IC50 is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Experimental Protocols
The elucidation of the covalent inhibition mechanism of PBPs by β-lactams relies on a combination of biochemical, biophysical, and structural biology techniques.
Enzyme Kinetics and Inhibition Assays
Objective: To determine the kinetic parameters of PBP inhibition.
Methodology:
-
Protein Expression and Purification: Recombinant PBP2a (often a soluble, truncated form lacking the N-terminal membrane anchor) is overexpressed in E. coli and purified to homogeneity using chromatographic techniques.[5]
-
Inhibition Assays: The activity of the purified PBP is measured in the presence of varying concentrations of the β-lactam inhibitor. A common method involves a competition assay using a labeled penicillin, such as Bocillin FL.
-
Data Analysis: The rate of inhibition is measured at different inhibitor concentrations. The data are then fitted to kinetic models to determine parameters such as k2 (acylation rate constant) and Kd (dissociation constant).[5] For IC50 determination, the enzyme activity is plotted against the logarithm of the inhibitor concentration.
Mass Spectrometry for Covalent Adduct Characterization
Objective: To confirm the formation of a covalent adduct and identify the site of modification.
Methodology:
-
Incubation: Purified PBP2a is incubated with the β-lactam antibiotic for a sufficient time to allow for covalent adduct formation.
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) is used to measure the mass of the intact protein before and after incubation with the inhibitor.[5] An increase in mass corresponding to the molecular weight of the antibiotic confirms covalent binding in a 1:1 stoichiometry.[5]
-
Peptide Mapping: The protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The modified peptide containing the active site serine will show a mass shift corresponding to the adducted antibiotic. MS/MS fragmentation of this peptide can pinpoint the exact site of covalent modification.
-
X-ray Crystallography for Structural Insights
Objective: To determine the three-dimensional structure of the PBP in complex with the covalent inhibitor.
Methodology:
-
Crystallization: The purified PBP2a is co-crystallized with the β-lactam antibiotic, or the crystals of the apo-enzyme are soaked in a solution containing the inhibitor.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[2][7] This provides detailed insights into the binding mode of the inhibitor and the conformational changes in the enzyme upon binding.[2]
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the key processes involved in the covalent inhibition of PBPs.
Caption: The general mechanism of covalent inhibition of a Penicillin-Binding Protein (PBP) by a β-lactam antibiotic.
Caption: A typical experimental workflow for the characterization of covalent adducts using mass spectrometry.
Conclusion
The covalent inhibition of penicillin-binding proteins by β-lactam antibiotics is a well-characterized and highly effective mechanism for combating bacterial infections. Through a combination of kinetic, mass spectrometric, and crystallographic studies, a detailed understanding of this process at the molecular level has been achieved. This knowledge is not only fundamental to our understanding of antibiotic action but also crucial for the development of new therapeutic agents designed to overcome the challenge of antibiotic resistance. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of medicine.
References
- 1. What is the mechanism of Piperacillin Sodium? [synapse.patsnap.com]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies of bacterial resistance to β-lactam antibiotics: mechanism of covalent inhibition of the penicillin-binding protein 2a (PBP2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Navigating the Structure-Activity Relationship of Novel β-Lactamase Inhibitors: A Guide for Researchers in the Absence of Specific Data on Pilabactam Sodium
A comprehensive search of publicly available scientific literature and databases did not yield specific structure-activity relationship (SAR) data for the novel β-lactamase inhibitor, Pilabactam sodium. This indicates that such detailed information may be proprietary or not yet published. However, by examining the chemical class to which this compound belongs—the diazabicyclooctanes (DBOs)—we can infer a foundational understanding of the key structural motifs that likely govern its biological activity. This technical guide will, therefore, focus on the general SAR principles of DBO β-lactamase inhibitors, drawing parallels from well-studied analogs like avibactam and relebactam, to provide a framework for researchers and drug development professionals.
The Diazabicyclooctane Core: A Scaffold for Potent Inhibition
This compound is a member of the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. Unlike traditional β-lactam-based inhibitors, DBOs possess a unique bicyclic core that acts as a reversible covalent inhibitor of a wide range of serine β-lactamases. The general mechanism involves the nucleophilic attack of the active site serine residue on the carbonyl group of the DBO ring, leading to the formation of a stable, yet reversible, acyl-enzyme intermediate.
Key Structural Features and Their Impact on Activity
The structure of this compound, C6H8FN2O5S·Na, reveals a bicyclic core with a fluorine substituent. While specific data is unavailable, we can hypothesize the role of key structural components based on the broader DBO class.
| Structural Feature | General Importance in DBOs | Hypothesized Role in this compound |
| Diazabicyclooctane Core | The foundational scaffold responsible for the inhibitory mechanism. | Provides the reactive carbonyl for covalent modification of β-lactamases. |
| Sulfate Group | Mimics the carboxylate of β-lactam antibiotics, crucial for recognition by the active site of β-lactamases. | Likely essential for binding to the target enzymes. |
| Side Chains/Substituents | Modulate the spectrum of activity against different classes of β-lactamases, influence pharmacokinetic properties, and affect affinity for penicillin-binding proteins (PBPs). | The fluorine atom may enhance binding affinity, metabolic stability, or alter the electronic properties of the molecule. |
Experimental Protocols for Evaluating Novel DBO Inhibitors
The following are generalized protocols that would be essential in determining the structure-activity relationship of a novel DBO inhibitor like this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro activity of a β-lactam antibiotic in combination with the DBO inhibitor against a panel of bacterial strains.
Methodology:
-
Prepare a series of twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
For each dilution of the β-lactam, add a fixed, sub-inhibitory concentration of the DBO inhibitor (e.g., 4 µg/mL).
-
Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the β-lactam antibiotic that, in the presence of the fixed concentration of the DBO inhibitor, completely inhibits visible bacterial growth.
β-Lactamase Inhibition Assay (IC50 Determination)
Objective: To quantify the inhibitory potency of the DBO against a specific β-lactamase.
Methodology:
-
Purify the target β-lactamase enzyme.
-
Prepare a range of concentrations of the DBO inhibitor.
-
In a microtiter plate, pre-incubate the purified β-lactamase with each concentration of the DBO inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
While a detailed structure-activity relationship for this compound remains to be elucidated in the public domain, the established principles of the diazabicyclooctane class of β-lactamase inhibitors provide a robust framework for understanding its potential mechanism of action and the key structural features that will dictate its efficacy. The experimental protocols outlined above represent the foundational assays required to build a comprehensive SAR profile for this and other novel DBO inhibitors. As research progresses and more data becomes available, a clearer picture of the specific SAR of this compound will undoubtedly emerge, paving the way for the rational design of future generations of β-lactamase inhibitors.
Pilabactam Sodium: A Technical Guide to the Inhibition of Serine β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. Serine β-lactamases, which are classified into Ambler classes A, C, and D, are a primary mechanism of resistance in many pathogenic bacteria. Pilabactam sodium (formerly known as QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor that demonstrates potent activity against a wide array of serine β-lactamases, as well as metallo-β-lactamases. This technical guide provides an in-depth overview of the inhibitory action of this compound against serine β-lactamases, including quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Mechanism of Action
Pilabactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β-lactamases.[1][2] Unlike many traditional β-lactamase inhibitors, Pilabactam is not a β-lactam itself. Its mechanism of action involves the formation of a reversible covalent bond between the boron atom of Pilabactam and the catalytic serine residue in the active site of the β-lactamase.[1] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's activity.[1] The inhibition by Pilabactam is characterized by a progressive inactivation of the enzyme.[2][3] The stability of the Pilabactam-enzyme complex varies depending on the specific β-lactamase, with target residence times ranging from minutes to several hours.[1][2][3]
The following diagram illustrates the general mechanism of serine β-lactamase inhibition by this compound.
Quantitative Inhibition Data
This compound has demonstrated potent inhibition across all classes of serine β-lactamases. The following tables summarize the 50% inhibitory concentrations (IC50) of Pilabactam (QPX7728) against a range of clinically relevant serine β-lactamases.
Table 1: Pilabactam (QPX7728) IC50 Values for Class A Serine β-Lactamases [2][3][4]
| Enzyme | Sub-group | IC50 (nM) |
| CTX-M-14 | ESBL | 1-3 |
| CTX-M-15 | ESBL | 1-3 |
| SHV-12 | ESBL | 1-3 |
| TEM-10 | ESBL | 1-3 |
| TEM-26 | ESBL | 1-3 |
| KPC-2 | Carbapenemase | ~3 |
Table 2: Pilabactam (QPX7728) IC50 Value for Class C Serine β-Lactamases [2][3][4]
| Enzyme | Sub-group | IC50 (nM) |
| P99 | Cephalosporinase | ~22 |
Table 3: Pilabactam (QPX7728) IC50 Values for Class D Serine β-Lactamases [2][3][4]
| Enzyme | Sub-group | IC50 (nM) |
| OXA-48 | Carbapenemase | 1 |
| OXA-23 | Carbapenemase | 1 |
Kinetic Parameters
The inhibitory activity of Pilabactam (QPX7728) has been further characterized by determining its kinetic parameters against various serine β-lactamases.
Table 4: Kinetic Parameters of Pilabactam (QPX7728) Inhibition [2][3]
| Enzyme | Class | k2/K (M⁻¹s⁻¹) | Kd (nM) | Target Residence Time |
| SHV-12 | A | 1.0 x 10⁵ | 0.06 - 28 | - |
| KPC-2 | A | 3 x 10⁵ - 4 x 10⁵ | 0.06 - 28 | ~2-3 hours |
| BKC-1 | A | 1.8 x 10⁶ | - | - |
| P99 | C | 6.3 x 10⁴ | 0.59 | - |
| OXA-48 | D | ~3 x 10⁶ | 0.13 - 3.2 | ~50 minutes |
| OXA-23 | D | ~1 x 10⁶ | 0.13 - 3.2 | 5-20 minutes |
| OXA-24 | D | ~1 x 10⁶ | 0.13 - 3.2 | 5-20 minutes |
| OXA-58 | D | ~1 x 10⁶ | - | 5-20 minutes |
Experimental Protocols
The determination of the inhibitory potency of this compound is typically performed using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin, as the substrate.
Determination of IC50 Values
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15, P99, OXA-48)
-
This compound (QPX7728)
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 490 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.[5][6][7]
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a promising, ultra-broad-spectrum inhibitor of serine β-lactamases, demonstrating high potency against a wide range of clinically significant enzymes from classes A, C, and D. Its unique mechanism of reversible covalent inhibition and favorable kinetic profile make it a valuable agent in the fight against antibiotic-resistant bacteria. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize this novel therapeutic agent.
References
- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. toku-e.com [toku-e.com]
- 7. nitrocefin.com [nitrocefin.com]
Preclinical Data on Pilabactam Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium (formerly ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor being developed by Antabio.[1][2] It is designed to be co-administered with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria, particularly Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1] This document provides a comprehensive summary of the available preclinical data on this compound, covering its mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles.
Mechanism of Action
Pilabactam is a covalent inhibitor of serine β-lactamases, a major family of enzymes that confer bacterial resistance to β-lactam antibiotics.[1][3] By inactivating these enzymes, Pilabactam restores the efficacy of partner β-lactam antibiotics.
The proposed mechanism of action is illustrated in the following pathway:
In Vitro Activity
Pilabactam has demonstrated potent inhibitory activity against a wide range of serine β-lactamases.
Table 1: Inhibitory Activity of Pilabactam against Serine β-Lactamases
| β-Lactamase Target | IC₅₀ (nM) |
| AmpC | 1 - 175 |
| CTX-M-15 | 1 - 175 |
| TEM-1 | 1 - 175 |
| OXA-48 | 1 - 175 |
| OXA-23 | 1 - 175 |
| KPC-2 | 1 - 175 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocol: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) values of this compound were determined against a panel of purified serine β-lactamases. The experimental workflow is as follows:
In Vivo Efficacy
The efficacy of Pilabactam in combination with a β-lactam antibiotic (meropenem, MEM) has been evaluated in a murine thigh infection model.
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose of Pilabactam (mg/kg, IV) | Outcome |
| Pilabactam + MEM | 25 - 100 | Dose-dependent reduction in bacterial burden (CFU) |
| Dosing was administered at 1, 3, 5, and 7 hours post-infection. Data sourced from MedChemExpress.[1] |
Experimental Protocol: Murine Thigh Infection Model
The experimental workflow for assessing the in vivo efficacy of Pilabactam is outlined below.
References
Pilabactam Sodium (ANT3310): A Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pilabactam sodium (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class.[1][2][3][4] In combination with the carbapenem antibiotic meropenem, it represents a promising therapeutic strategy to combat serious infections caused by carbapenem-resistant Gram-negative pathogens. This document provides an in-depth technical overview of the spectrum of activity of this compound, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.
Mechanism of Action
Pilabactam is a covalent inhibitor of serine β-lactamases (SBLs), enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[5][6] Unlike some other DBOs, pilabactam has been specifically designed to potently inhibit a wide range of SBLs, including class A (such as KPC), class C (AmpC), and, critically, class D (OXA-type) carbapenemases.[2][3] The diazabicyclooctane core of pilabactam reacts with the active serine residue in the β-lactamase active site, forming a stable, covalent adduct that inactivates the enzyme.[7] This inhibition restores the antibacterial activity of partner β-lactams, such as meropenem, against otherwise resistant bacteria.[2] Pilabactam itself does not possess clinically significant intrinsic antibacterial activity.[1]
The following diagram illustrates the mechanism of action of Pilabactam in combination with Meropenem.
References
- 1. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labhoo.com [labhoo.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Pilabactam Sodium
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pilabactam is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is being investigated in combination with a partner β-lactam antibiotic to combat infections caused by multidrug-resistant Gram-negative bacteria. Pilabactam restores the activity of its partner antibiotic by inactivating a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes, which are a primary cause of resistance to many β-lactam antibiotics.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Pilabactam in combination with its partner β-lactam, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar β-lactamase inhibitor combinations.
Mechanism of Action: β-Lactamase Inhibition
β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, function by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). A major mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolytically inactivate these antibiotics. Pilabactam acts as an inhibitor of these enzymes. By covalently binding to the active site of serine β-lactamases, Pilabactam protects its partner β-lactam from degradation, allowing it to reach its PBP targets and exert its bactericidal activity.
Caption: Mechanism of Pilabactam action.
Quantitative Data Summary
The following tables summarize the expected Minimum Inhibitory Concentration (MIC) values for a partner β-lactam (e.g., Meropenem) tested in combination with a fixed concentration of Pilabactam. Data should be generated and compiled from in-house studies.
Table 1: MIC Distribution of Meropenem-Pilabactam against Enterobacterales
| Organism (n) | Partner Antibiotic MIC Range (µg/mL) | Meropenem-Pilabactam MIC Range (µg/mL) | Meropenem-Pilabactam MIC₅₀ (µg/mL) | Meropenem-Pilabactam MIC₉₀ (µg/mL) |
| Escherichia coli | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Klebsiella pneumoniae | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| - KPC-producing | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| - OXA-48-like-producing | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Enterobacter cloacae | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Table 2: MIC Distribution of Meropenem-Pilabactam against Non-Enterobacterales
| Organism (n) | Partner Antibiotic MIC Range (µg/mL) | Meropenem-Pilabactam MIC Range (µg/mL) | Meropenem-Pilabactam MIC₅₀ (µg/mL) | Meropenem-Pilabactam MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Acinetobacter baumannii | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| - OXA-carbapenemase-prod. | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Note: Pilabactam concentration is held constant at 4 µg/mL for testing purposes, consistent with protocols for other novel β-lactamase inhibitors. This concentration may require optimization based on ongoing research.
Experimental Protocols
Standardized antimicrobial susceptibility testing (AST) methods should be followed as detailed in CLSI documents M07 (Broth Dilution) and M02 (Disk Diffusion), and corresponding EUCAST guidelines.
Protocol 1: Broth Microdilution MIC Testing
This method determines the Minimum Inhibitory Concentration (MIC) of the Pilabactam combination in a liquid medium.
Materials:
-
Pilabactam sodium analytical powder
-
Partner β-lactam (e.g., Meropenem) analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration 40-fold higher than the final desired fixed concentration (e.g., 160 µg/mL for a final fixed concentration of 4 µg/mL). Prepare a separate stock solution of the partner β-lactam.
-
Working Solution Preparation:
-
Prepare a working solution of CAMHB containing Pilabactam at twice the final fixed concentration (e.g., 8 µg/mL).
-
In a separate set of tubes or a deep-well plate, prepare serial two-fold dilutions of the partner β-lactam in the Pilabactam-containing CAMHB. This will create a gradient of the partner antibiotic, while the Pilabactam concentration remains constant.
-
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Inoculation: Dispense the diluted partner antibiotic solutions into the wells of a 96-well microtiter plate. Add an equal volume of the final standardized bacterial inoculum to each well.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the partner β-lactam (in the presence of the fixed concentration of Pilabactam) that completely inhibits visible bacterial growth.
Application Notes and Protocols: Synergistic Use of Pilabactam Sodium with Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Gram-negative bacteria presents a significant challenge to global public health. Meropenem, a broad-spectrum carbapenem antibiotic, is a last-resort treatment for many serious infections. However, its efficacy is threatened by the production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring, rendering it inactive. Pilabactam sodium (formerly ANT3310) is a novel, broad-spectrum covalent serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3][4] When used in combination with meropenem, this compound protects meropenem from degradation by a wide range of serine β-lactamases, restoring its activity against many carbapenem-resistant bacterial strains.[1][4][5] These application notes provide a summary of the mechanism of action, quantitative data on the synergistic effects, and detailed protocols for evaluating the combination of this compound and meropenem.
Mechanism of Action
The synergistic relationship between this compound and meropenem is based on their complementary mechanisms of action. Meropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to bacterial cell death.
In resistant bacteria, serine β-lactamases (such as KPC, OXA, CTX-M, and AmpC) hydrolyze meropenem, preventing it from reaching its PBP targets. This compound acts as a "suicide inhibitor" by covalently binding to the active site of these serine β-lactamases, rendering them inactive.[1] This inhibition protects meropenem from degradation, allowing it to effectively bind to PBPs and exert its bactericidal activity.
Quantitative Data
The combination of this compound and meropenem has demonstrated significant potentiation of meropenem's activity against a wide range of carbapenem-resistant pathogens.
In Vitro Inhibitory Activity of this compound
Pilabactam is a potent inhibitor of a variety of clinically relevant serine β-lactamases.
| β-Lactamase Target | IC50 Range (nM)[1] |
| AmpC | 1 - 175 |
| CTX-M-15 | 1 - 175 |
| TEM-1 | 1 - 175 |
| OXA-48 | 1 - 175 |
| OXA-23 | 1 - 175 |
| KPC-2 | 1 - 175 |
Synergistic Activity of Meropenem in Combination with this compound
The addition of this compound at a fixed concentration significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of carbapenem-resistant bacteria.
| Bacterial Group | Meropenem MIC90 (µg/mL)[4][5][6] | Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL)[4][5][6] |
| OXA-producing CRE | >32 | 0.25 |
| KPC-producing CRE | >32 | 0.5 |
| Acinetobacter baumannii | ≥32 | 4 |
Experimental Protocols
To evaluate the synergistic activity of this compound and meropenem, the following in vitro methods are recommended.
Checkerboard Assay Protocol
The checkerboard assay is a standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Materials:
-
This compound
-
Meropenem
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, perform serial twofold dilutions of meropenem in CAMHB.
-
Along the y-axis, perform serial twofold dilutions of this compound in CAMHB.
-
The result is a matrix of wells containing various concentrations of both drugs.
-
Include control wells with each drug alone, as well as a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index:
-
FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)
-
FIC of Pilabactam = (MIC of Pilabactam in combination) / (MIC of Pilabactam alone)
-
FIC Index (FICI) = FIC of Meropenem + FIC of Pilabactam
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.
Materials:
-
This compound
-
Meropenem
-
Flasks with CAMHB
-
Bacterial culture of the test organism
-
Shaking incubator
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Grow the test organism in CAMHB to the early to mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Test Conditions: Prepare flasks with CAMHB containing:
-
No antibiotic (growth control)
-
Meropenem alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
This compound alone (at a fixed concentration)
-
Meropenem and this compound in combination
-
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with continuous shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the agar plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each test condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
The combination of this compound with meropenem represents a promising strategy to combat infections caused by carbapenem-resistant Gram-negative pathogens that produce serine β-lactamases. The data strongly support the synergistic interaction between these two compounds, with Pilabactam effectively restoring the potent bactericidal activity of meropenem. The provided protocols offer a framework for researchers to further investigate and characterize this synergy in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of ANT3310, a Novel Broad-Spectrum Serine β-Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pilabactam Sodium Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium is a novel β-lactamase inhibitor that shows promise in overcoming antibiotic resistance in various bacterial pathogens.[1][2] Like other β-lactamase inhibitors, this compound functions by inactivating β-lactamase enzymes, which are produced by bacteria to hydrolyze and inactivate β-lactam antibiotics such as penicillins and cephalosporins.[1][3] This protective action restores the efficacy of the partner β-lactam antibiotic, allowing it to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell lysis and death.[4][5] The potentiation of existing β-lactam antibiotics by this compound represents a critical strategy in combating the growing threat of antimicrobial resistance.[6][7]
These application notes provide detailed protocols for key in vitro experiments designed to evaluate the potentiation effects of this compound in combination with various β-lactam antibiotics. The primary assays described are the checkerboard microdilution assay for determining synergistic interactions and the time-kill kinetic assay for assessing the rate and extent of bacterial killing.[8][9]
Key Experiments and Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents.[10][11] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[12]
Objective: To determine the synergistic activity of this compound in combination with a β-lactam antibiotic against a panel of bacterial isolates.
Experimental Protocol:
-
Bacterial Isolate Preparation:
-
Culture the selected bacterial strains overnight on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C.
-
Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the partner β-lactam antibiotic in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Perform serial two-fold dilutions of both agents in MHB in separate 96-well plates to create a range of concentrations.
-
-
Checkerboard Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Along the x-axis (columns 2-11), add 50 µL of serially diluted β-lactam antibiotic.
-
Along the y-axis (rows B-G), add 50 µL of serially diluted this compound.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells: Row H with only the β-lactam antibiotic and column 12 with only this compound to determine their individual MICs.[8] A growth control well (no antibiotic) and a sterility control well (no bacteria) should also be included.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.[10]
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[12]
-
Interpret the FICI as follows:
-
Data Presentation:
Summarize the checkerboard assay results in a table format for clear comparison across different bacterial strains and antibiotic combinations.
| Bacterial Strain | Antibiotic | This compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | Ceftazidime | - | 1 | 0.125 | 0.625 | Additive |
| + | 0.5 | |||||
| K. pneumoniae BAA-1705 | Meropenem | - | 4 | 0.25 | 0.3125 | Synergy |
| + | 1 | |||||
| P. aeruginosa ATCC 27853 | Piperacillin | - | 16 | 2 | 0.625 | Additive |
| + | 8 |
Time-Kill Kinetic Assay
The time-kill kinetic assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13] This assay is crucial for confirming the synergistic interactions observed in the checkerboard assay and understanding the rate at which the combination kills the bacteria.[9][14]
Objective: To evaluate the rate and extent of bacterial killing by this compound in combination with a β-lactam antibiotic over a 24-hour period.
Experimental Protocol:
-
Bacterial Isolate and Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture by inoculating a single colony into MHB and incubating at 37°C with shaking until it reaches the desired optical density.
-
Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
-
Assay Setup:
-
Prepare test tubes or flasks containing the following:
-
Growth Control (no antibiotic)
-
This compound alone (at a fixed concentration, e.g., 4 µg/mL)
-
β-lactam antibiotic alone (at its MIC or a clinically relevant concentration)
-
This compound + β-lactam antibiotic (at the same concentrations as the individual agents)
-
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[9]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a small volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[12]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.[13][14]
-
Indifference is defined as a < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.[12]
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.[12]
-
Data Presentation:
Present the time-kill assay data in a table summarizing the log₁₀ CFU/mL at each time point and in a graphical plot for visual representation of the killing kinetics.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound (log₁₀ CFU/mL) | β-lactam Alone (log₁₀ CFU/mL) | Combination (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.4 | 5.2 | 4.1 |
| 4 | 7.8 | 7.6 | 4.8 | 3.0 |
| 6 | 8.9 | 8.7 | 4.5 | <2.0 |
| 8 | 9.2 | 9.0 | 4.3 | <2.0 |
| 24 | 9.5 | 9.3 | 4.1 | <2.0 |
Visualizations
References
- 1. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Piperacillin Sodium? [synapse.patsnap.com]
- 5. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 6. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. emerypharma.com [emerypharma.com]
- 14. actascientific.com [actascientific.com]
Application Notes and Protocols for Enzymatic Assays of Novel β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enzymatic evaluation of novel β-lactamase inhibitors, such as the hypothetical compound Pilabactam sodium. The protocols outlined below describe standard methodologies for determining the inhibitory potency of new chemical entities against a range of β-lactamase enzymes, which are key drivers of bacterial resistance to β-lactam antibiotics.
Introduction to β-Lactamase Inhibition
β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2] The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a crucial strategy to combat antibiotic resistance.[3][4] These inhibitors protect the antibiotic from degradation, restoring its efficacy.[5]
Enzymatic assays are fundamental to the characterization of new β-lactamase inhibitors. They provide quantitative data on the inhibitor's potency and spectrum of activity against different classes of β-lactamases (Classes A, B, C, and D).[1][6] This information is critical for guiding the drug development process.
Quantitative Data Summary
The inhibitory activity of a novel compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Below is a template table summarizing the kind of data that would be generated for a novel inhibitor against a panel of common β-lactamases.
| β-Lactamase Enzyme | Ambler Class | Representative Bacteria | This compound IC50 (nM) | This compound Ki (nM) | Control Inhibitor IC50 (nM) (e.g., Clavulanic Acid) |
| TEM-1 | A | E. coli, K. pneumoniae | Data to be determined | Data to be determined | 60 |
| SHV-1 | A | K. pneumoniae | Data to be determined | Data to be determined | 580 (as compared to sulbactam)[7] |
| CTX-M-15 | A | E. coli, K. pneumoniae | Data to be determined | Data to be determined | Data to be determined |
| KPC-2 | A | K. pneumoniae | Data to be determined | Data to be determined | Data to be determined |
| AmpC | C | Enterobacter spp., E. coli | Data to be determined | Data to be determined | >10,000 |
| OXA-48 | D | K. pneumoniae, E. coli | Data to be determined | Data to be determined | >10,000 |
| NDM-1 | B | K. pneumoniae, E. coli | Data to be determined | Data to be determined | Not applicable (metallo-β-lactamase) |
| VIM-2 | B | P. aeruginosa | Data to be determined | Data to be determined | Not applicable (metallo-β-lactamase) |
Experimental Protocols
Protocol 1: Determination of IC50 for β-Lactamase Inhibition using a Chromogenic Substrate
This protocol describes a widely used method to determine the IC50 value of a test compound using the chromogenic cephalosporin substrate, nitrocefin.[8][9][10] The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically at 490 nm.[8][10]
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, etc.)
-
This compound (or other test inhibitor)
-
Nitrocefin
-
β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the β-lactamase enzyme in assay buffer. The final concentration should be determined empirically to yield a linear rate of nitrocefin hydrolysis over 10-30 minutes.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to generate a range of concentrations for testing.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired final concentration (typically 50-100 µM). Protect the nitrocefin solution from light.[9][10]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of the serially diluted this compound and 20 µL of the β-lactamase enzyme solution.
-
Enzyme Control (No Inhibitor): 20 µL of assay buffer and 20 µL of the β-lactamase enzyme solution.
-
Inhibitor Control (e.g., Clavulanic Acid): 20 µL of a known inhibitor and 20 µL of the β-lactamase enzyme solution.
-
Blank (No Enzyme): 40 µL of assay buffer.
-
-
Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.[11]
-
-
Initiation of Reaction and Measurement:
-
Add 160 µL of the nitrocefin solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute.[9]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of a β-lactamase inhibitor.
Caption: Generalized mechanism of action for a serine β-lactamase inhibitor.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Determining the Efficacy of Pilabactam Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium is a novel β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic. Its primary function is to inactivate bacterial β-lactamase enzymes, which are a major mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of the partner β-lactam against a broad range of pathogenic bacteria. These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro efficacy of this compound in combination with a partner β-lactam antibiotic.
Mechanism of Action
This compound acts as a "suicide inhibitor" by irreversibly binding to the active site of β-lactamase enzymes. This covalent modification inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of the partner antibiotic. The protected β-lactam can then effectively bind to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis and leading to bacterial cell lysis and death.
Key Cell-Based Assays for Efficacy Determination
The following protocols describe standard in vitro assays to quantify the efficacy of this compound when used in combination with a β-lactam antibiotic.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For a β-lactamase inhibitor combination, the β-lactam is tested at various concentrations in the presence of a fixed concentration of this compound.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Materials:
-
Bacterial strains of interest (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Stock solutions of the partner β-lactam antibiotic and this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Assay Setup:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB across the rows of the 96-well plate.
-
Add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the β-lactam dilutions.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic or this compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of this compound) that shows no visible bacterial growth.
-
Data Presentation: Illustrative MIC Values (µg/mL)
| Bacterial Species (Strain) | β-Lactam Alone | β-Lactam + this compound (4 µg/mL) |
| E. coli (ATCC 25922) | 16 | 1 |
| K. pneumoniae (ATCC 700603) | 64 | 2 |
| P. aeruginosa (ATCC 27853) | 32 | 8 |
| E. coli (Clinical Isolate, ESBL+) | >256 | 4 |
| K. pneumoniae (Clinical Isolate, KPC+) | >256 | 8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Protocol: Time-Kill Assay
-
Preparation of Materials:
-
Log-phase bacterial culture.
-
CAMHB.
-
Partner β-lactam antibiotic and this compound.
-
Sterile culture tubes.
-
Agar plates for colony counting.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing the β-lactam antibiotic at a specific multiple of its MIC (e.g., 2x or 4x MIC) both alone and in combination with a fixed concentration of this compound.
-
Include a growth control tube without any antimicrobial agents.
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots and plate them on agar.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Data Presentation: Illustrative Time-Kill Kinetics against K. pneumoniae
| Time (hours) | Growth Control (log10 CFU/mL) | β-Lactam Alone (4x MIC) (log10 CFU/mL) | β-Lactam + this compound (4x MIC) (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 4.2 |
| 4 | 7.3 | 5.4 | 3.1 |
| 8 | 8.5 | 5.6 | <2.0 |
| 12 | 9.1 | 6.0 | <2.0 |
| 24 | 9.3 | 7.2 | <2.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Penicillin-Binding Protein (PBP) Inhibition Assay
This assay determines the ability of this compound and its partner β-lactam to bind to their target PBPs. A competitive binding assay using a fluorescently labeled penicillin derivative (e.g., Bocillin FL) is commonly employed.
Experimental Protocol: Competitive PBP Binding Assay
-
Preparation of Materials:
-
Bacterial membrane preparations containing PBPs.
-
This compound and the partner β-lactam antibiotic.
-
Bocillin FL (a fluorescent penicillin analog).
-
SDS-PAGE gels and fluorescence imaging system.
-
-
Assay Setup:
-
Pre-incubate the bacterial membrane preparations with increasing concentrations of this compound, the partner β-lactam, or the combination.
-
Include a control with no inhibitor.
-
-
Fluorescent Labeling:
-
Add Bocillin FL to all samples to label the PBPs that are not bound by the test compounds.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of Bocillin FL binding (IC50) is determined for each PBP. A lower IC50 value indicates a higher binding affinity.
-
Data Presentation: Illustrative PBP Inhibition (IC50 in µg/mL)
| Penicillin-Binding Protein | β-Lactam Alone | This compound | β-Lactam + this compound |
| PBP1a | 0.5 | >128 | 0.4 |
| PBP1b | 0.8 | >128 | 0.7 |
| PBP2 | 1.2 | 64 | 1.0 |
| PBP3 | 0.1 | >128 | 0.08 |
| PBP4 | 5.0 | 32 | 4.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
The described cell-based assays are fundamental for characterizing the in vitro efficacy of this compound in combination with a partner β-lactam antibiotic. By systematically determining the MIC, evaluating the time-kill kinetics, and assessing the PBP binding affinity, researchers can gain a comprehensive understanding of the potency and spectrum of activity of this novel therapeutic combination. This data is crucial for guiding further drug development and establishing the clinical potential of this compound.
Application Notes and Protocols for the Pharmacokinetic Analysis of Pilabactam Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium, also known by its development code QPX7728, is a novel, ultrabroad-spectrum beta-lactamase inhibitor.[1][2][3] It exhibits potent activity against both serine and metallo-beta-lactamases, making it a promising candidate for combination therapy with beta-lactam antibiotics to combat resistant bacterial infections.[1][2][3][4][5] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for its development and for predicting human dosage regimens.[4][5][6] These notes provide a summary of available pharmacokinetic data and detailed protocols for its analysis in animal models.
Mechanism of Action
Pilabactam is a cyclic boronic acid derivative that acts as an inhibitor of a wide array of beta-lactamase enzymes produced by bacteria.[2][4][5] These enzymes are a primary mechanism of resistance to beta-lactam antibiotics. By inhibiting these enzymes, Pilabactam restores the efficacy of partner antibiotics against otherwise resistant bacterial strains.[1][7] Its broad spectrum of activity includes Class A, C, and D serine beta-lactamases, as well as Class B metallo-beta-lactamases.[6][8]
The general mechanism of action for a beta-lactamase inhibitor like Pilabactam in combination with a beta-lactam antibiotic is depicted below.
Caption: Pilabactam inhibits beta-lactamase, protecting the beta-lactam antibiotic from degradation.
Pharmacokinetic Data in Animal Models
Pharmacokinetic studies of Pilabactam (QPX7728) have been conducted in mouse and rat models. The following tables summarize the key pharmacokinetic parameters observed in these studies.
Table 1: Pharmacokinetic Parameters of Pilabactam (QPX7728) in Mice
| Parameter | Value | Units | Animal Model | Dosing | Reference |
| Cmax | 25.5 | µg/mL | Mouse | 50 mg/kg, s.c. | [1] |
| AUC(0-inf) | 30.1 | µg*h/mL | Mouse | 50 mg/kg, s.c. | [1] |
| T1/2 | 0.4 | hours | Mouse | 50 mg/kg, s.c. | [1] |
| CL/F | 27.7 | mL/min/kg | Mouse | 50 mg/kg, s.c. | [1] |
Cmax: Maximum plasma concentration; AUC(0-inf): Area under the concentration-time curve from time zero to infinity; T1/2: Half-life; CL/F: Apparent total clearance of the drug from plasma.
Table 2: Qualitative Pharmacokinetic Observations in Rats
| Observation | Animal Model | Reference |
| Good oral bioavailability | Rat | [9] |
| Pharmacokinetics similar to β-lactam antibiotics | Rat | [9] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the in vivo pharmacokinetic analysis of Pilabactam (QPX7728).
Animal Models
-
Species: ICR mice or Sprague-Dawley rats are commonly used.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.
-
Acclimatization: Allow for an acclimatization period of at least 3-5 days before the experiment.
Dosing and Sample Collection Workflow
The following diagram outlines a typical workflow for a pharmacokinetic study.
Caption: A generalized workflow for conducting an animal pharmacokinetic study.
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile water for injection or saline. The concentration should be calculated based on the desired dose and the body weight of the animals.
-
Administration:
-
Intravenous (IV): Administer via a tail vein or other suitable vessel.
-
Subcutaneous (SC): Inject into the loose skin over the back or flank.
-
Oral (PO): Administer via oral gavage.
-
Blood Sampling
-
Time Points: Collect blood samples at multiple time points post-dosing to adequately define the concentration-time profile. Typical time points may include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.
-
Collection Method: Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal procedure).
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of Pilabactam in plasma.
-
Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin, R) to analyze the plasma concentration-time data.
-
Model: A non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters listed in Table 1.
Conclusion
The available data from animal models indicate that Pilabactam (QPX7728) possesses favorable pharmacokinetic properties, including good bioavailability. Further studies in different animal species will be essential to fully characterize its pharmacokinetic profile and to support its continued clinical development. The protocols outlined above provide a framework for conducting such studies in a robust and reproducible manner.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Pilabactam Sodium in Carbapenem-Resistant Enterobacterales (CRE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Enterobacterales (CRE) represent a significant global health threat due to limited treatment options.[1][2][3] The primary mechanism of resistance in CRE is the production of carbapenemases, enzymes that hydrolyze carbapenem antibiotics.[3][4] Pilabactam sodium (formerly known as QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) with potent activity against both serine- and metallo-β-lactamases, making it a promising agent for restoring the efficacy of β-lactam antibiotics against CRE.[5][6][7][8][9][10][11]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's activity in combination with β-lactam antibiotics against CRE.
Mechanism of Action
Pilabactam is a cyclic boronic acid derivative that acts as a potent inhibitor of a wide array of β-lactamase enzymes, including:
-
Class C: AmpC-type β-lactamases[5]
By binding to the active site of these enzymes, Pilabactam prevents the hydrolysis of the β-lactam ring of partner antibiotics, thereby restoring their antibacterial activity. The inhibition of both serine and metallo-β-lactamases is a key advantage of Pilabactam over many currently available BLIs.[6]
Mechanism of Action of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound in combination with meropenem against various CRE isolates.
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Klebsiella pneumoniae
| Carbapenemase | Meropenem MIC90 (μg/mL) | Meropenem + Pilabactam (8 μg/mL) MIC90 (μg/mL) | Fold Reduction |
| KPC | >64 | 0.5 | >128 |
| NDM | >64 | 1 | >64 |
| OXA-48 | >64 | 0.5 | >128 |
Table 2: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Escherichia coli
| Carbapenemase | Meropenem MIC90 (μg/mL) | Meropenem + Pilabactam (8 μg/mL) MIC90 (μg/mL) | Fold Reduction |
| NDM | >64 | 2 | >32 |
| OXA-48 | 32 | 0.25 | 128 |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Checkerboard Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with this compound and to assess for synergistic activity.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., meropenem)
-
CRE isolate culture
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 colonies of the CRE isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic and this compound in CAMHB in separate tubes or deep-well plates.
-
In the 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate β-lactam antibiotic dilution along the x-axis (columns 2-11).
-
Add 50 µL of the appropriate this compound dilution along the y-axis (rows B-G). This creates a matrix of antibiotic and inhibitor concentrations.
-
Column 1 should contain only the β-lactam antibiotic dilutions, and Row A should contain only the this compound dilutions.
-
Well H12 serves as a growth control (no drug), and another well can be used as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Checkerboard Assay Workflow.
In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model
This model is used to evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic against a CRE isolate.[8][12]
Materials:
-
Specific-pathogen-free mice (e.g., ICR or Swiss Webster)
-
Cyclophosphamide
-
CRE isolate culture
-
This compound formulation for injection
-
β-lactam antibiotic formulation for injection (e.g., meropenem)
-
Sterile saline
-
Homogenizer
-
Agar plates for colony counting
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce profound neutropenia (<100 neutrophils/mm³).[8]
-
-
Infection:
-
Prepare an inoculum of the CRE isolate in sterile saline.
-
Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer the β-lactam antibiotic alone, this compound alone, the combination of the β-lactam and this compound, or a vehicle control via a suitable route (e.g., subcutaneous or intravenous).
-
Dosing regimens can be varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters.
-
-
Assessment of Bacterial Burden:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thighs and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
-
-
Data Analysis:
-
Compare the bacterial burden (log10 CFU/thigh) between the different treatment groups and the control group to determine the efficacy of the combination therapy. A statistically significant reduction in bacterial load in the combination group compared to the single-agent and control groups indicates in vivo efficacy.
-
Neutropenic Mouse Thigh Infection Model Workflow.
Conclusion
This compound demonstrates remarkable potential in overcoming carbapenem resistance in Enterobacterales by inhibiting a broad spectrum of β-lactamases. The provided protocols offer a framework for the comprehensive evaluation of its efficacy in combination with various β-lactam partners. These studies are crucial for the continued development of novel therapeutic strategies to combat infections caused by these highly resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 12. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MEM-ANT3310 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEM-ANT3310 is an investigational combination therapy comprising meropenem (MEM), a broad-spectrum carbapenem antibiotic, and ANT3310, a novel, potent inhibitor of serine β-lactamases.[1][2][3] This combination is being developed to address the critical threat of infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[2][4] ANT3310 restores the antimicrobial activity of meropenem by inactivating bacterial β-lactamase enzymes that would otherwise degrade the antibiotic.[2][3] These application notes provide a summary of the preclinical data and detailed protocols for the experimental evaluation of MEM-ANT3310.
Mechanism of Action
Meropenem, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, has rendered many of these antibiotics ineffective. ANT3310 is a diazabicyclooctane (DBO) serine β-lactamase inhibitor that covalently binds to the active site of these enzymes, preventing the degradation of meropenem and restoring its bactericidal activity.[4][5][6]
Quantitative Data Summary
The following tables summarize the in vitro activity of ANT3310 and the MEM-ANT3310 combination against key carbapenem-resistant pathogens.
Table 1: Inhibitory Activity of ANT3310 against Serine β-Lactamases
| β-Lactamase Enzyme | IC50 (nM) |
| KPC-2 | 8 - 602 |
| OXA-23 | 8 - 602 |
| OXA-24/40 | 8 - 602 |
| OXA-48 | 8 - 602 |
| OXA-51 | 8 - 602 |
| OXA-58 | 8 - 602 |
| AmpC | 1 - 175 |
| CTX-M-15 | 1 - 175 |
| TEM-1 | 1 - 175 |
Data compiled from published studies.[1][4]
Table 2: In Vitro Activity of MEM-ANT3310 against Carbapenem-Resistant Isolates
| Organism | Meropenem MIC90 (µg/mL) | MEM-ANT3310 (8 µg/mL) MIC90 (µg/mL) |
| Acinetobacter baumannii (CRAB) | >32 | 4 |
| Enterobacterales (OXA-producing CRE) | >32 | 0.25 |
| Enterobacterales (KPC-producing CRE) | >32 | 0.5 |
| Pseudomonas aeruginosa | >32 | ≤8 |
MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[4][7][8]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of MEM-ANT3310 are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the MIC of MEM-ANT3310 against bacterial isolates according to CLSI guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Meropenem (MEM) stock solution
-
ANT3310 stock solution (maintained at a fixed concentration, e.g., 8 µg/mL)
-
Sterile saline or PBS
Procedure:
-
Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well plate.
-
Add ANT3310 to each well containing meropenem to achieve a final fixed concentration (e.g., 8 µg/mL).
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of meropenem in the presence of the fixed concentration of ANT3310 that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
This assay is used to determine if the combination of meropenem and ANT3310 is synergistic, additive, indifferent, or antagonistic.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a 96-well plate with serial two-fold dilutions of meropenem along the x-axis and serial two-fold dilutions of ANT3310 along the y-axis.
-
The final volume in each well should be the same.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include growth and sterility controls.
-
Incubate at 35-37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICMEM + FICANT3310 = (MIC of MEM in combination / MIC of MEM alone) + (MIC of ANT3310 in combination / MIC of ANT3310 alone)
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Protocol 3: Time-Kill Assay
This assay assesses the bactericidal activity of MEM-ANT3310 over time.
Materials:
-
CAMHB
-
Bacterial inoculum
-
Meropenem and ANT3310
-
Sterile tubes
-
Plating agar (e.g., Tryptic Soy Agar)
-
Saline for dilutions
Procedure:
-
Prepare tubes with CAMHB containing:
-
No drug (growth control)
-
Meropenem alone (at a relevant concentration, e.g., MIC)
-
ANT3310 alone (at a fixed concentration)
-
MEM-ANT3310 combination
-
-
Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Protocol 4: Murine Thigh Infection Model
This in vivo model evaluates the efficacy of MEM-ANT3310 in reducing bacterial burden in a localized infection.
Materials:
-
Female ICR or BALB/c mice
-
Cyclophosphamide (for inducing neutropenia)
-
Bacterial strain of interest (e.g., carbapenem-resistant A. baumannii)
-
Meropenem and ANT3310 for injection
-
Sterile saline
-
Homogenizer
-
Plating agar
Procedure:
-
Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
On day 0, inject a standardized bacterial inoculum (e.g., 10^6 - 10^7 CFU) into the thigh muscle of each mouse.
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with:
-
Vehicle control (saline)
-
Meropenem alone
-
ANT3310 alone
-
MEM-ANT3310 combination
-
Administer treatments via a relevant route (e.g., subcutaneous or intravenous).
-
-
At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh).
-
Compare the bacterial burden between treatment groups and the control group to assess efficacy.
Protocol 5: Murine Lung Infection Model
This in vivo model assesses the efficacy of MEM-ANT3310 in a pulmonary infection model.
Materials:
-
Same as Protocol 4.
Procedure:
-
Induce neutropenia in mice as described in the thigh infection model.
-
On day 0, anesthetize the mice and intranasally or intratracheally instill a standardized bacterial inoculum.
-
Initiate treatment at a specified time post-infection with the different drug regimens.
-
At 24 or 48 hours post-infection, euthanize the mice and aseptically remove the lungs.
-
Homogenize the lung tissue and determine the bacterial burden as described for the thigh model.
-
Analyze the data to evaluate the reduction in bacterial load in the lungs for each treatment group.
Conclusion
The MEM-ANT3310 combination demonstrates significant potential for the treatment of serious infections caused by carbapenem-resistant Gram-negative pathogens. The provided protocols offer a framework for the preclinical evaluation of this and other novel antimicrobial combinations. Researchers should adapt these protocols based on the specific bacterial strains and research questions being investigated. Adherence to established guidelines, such as those from the CLSI, is crucial for generating reproducible and comparable data.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Pneumonia Model by Acinetobacter baumannii Multidrug Resistant Strains - Evotec [evotec.com]
- 6. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmi.fudan.edu.cn [jmi.fudan.edu.cn]
- 8. Checkerboards and degree of synergy [bio-protocol.org]
Troubleshooting & Optimization
Pilabactam sodium solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pilabactam sodium. The information is designed to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is the sodium salt of Pilabactam, a beta-lactamase inhibitor. Its chemical formula is C₆H₈FN₂O₅S.Na. Like other beta-lactamase inhibitors, it is often used in combination with beta-lactam antibiotics to overcome resistance in bacteria that produce beta-lactamase enzymes. Understanding its chemical nature is crucial for addressing solubility and stability challenges.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound, as a salt, is generally expected to have good solubility in aqueous solutions. For other common laboratory solvents, solubility can vary. Based on the behavior of similar sodium salts of beta-lactamase inhibitors, a general solubility profile can be expected as follows:
-
High Solubility: Water, Dimethyl Sulfoxide (DMSO)
-
Moderate Solubility: Methanol, Ethanol
-
Low Solubility: Acetonitrile, Acetone, Dichloromethane
For optimal dissolution, it is recommended to start with water or DMSO. If using organic solvents, gentle heating and sonication may aid dissolution. Always start with a small amount of solvent and incrementally add more until the compound is fully dissolved.
Q3: My this compound solution appears to be degrading over time. What are the likely causes?
Degradation of this compound in solution can be influenced by several factors, including:
-
pH: The beta-lactam ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is crucial to maintain the pH of the solution within a stable range, typically near neutral pH.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Solutions should be stored at recommended temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. It is advisable to protect solutions from light by using amber vials or storing them in the dark.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule. Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Symptoms:
-
This compound does not fully dissolve in the chosen solvent.
-
The solution is cloudy or contains visible particles.
-
Precipitation occurs after the solution is prepared, either upon standing or after a change in temperature.
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent (see FAQ 2). For initial experiments, water or DMSO are the preferred choices.
-
Adjust Concentration: The concentration of your solution may be too high. Try preparing a more dilute solution.
-
Use Co-solvents: If a single solvent is not effective, a co-solvent system may improve solubility. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO can be effective.
-
Gentle Heating and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Avoid excessive heat, as this can lead to degradation.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact solubility. Ensure the pH of your buffer is compatible with this compound.
Logical Workflow for Troubleshooting Solubility Issues
Technical Support Center: Optimizing Pilabactam Sodium in Potentiation Assays
Welcome to the technical support center for optimizing Pilabactam sodium concentration in potentiation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes, which are produced by bacteria and are responsible for degrading β-lactam antibiotics. By inhibiting these enzymes, this compound potentiates the activity of β-lactam antibiotics, restoring their efficacy against resistant bacterial strains.[1]
Q2: What is a potentiation assay and why is it important for this compound?
A2: A potentiation assay is used to determine the ability of a β-lactamase inhibitor, such as this compound, to enhance the antimicrobial activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain. This is crucial for determining the optimal concentration of this compound required to effectively protect the antibiotic from degradation.
Q3: What are the key parameters to consider when optimizing this compound concentration?
A3: The key parameters include the specific β-lactam antibiotic being used, the bacterial species and its level of β-lactamase expression, the initial bacterial inoculum size, and the incubation time.[2][3] The pharmacokinetic/pharmacodynamic (PK/PD) index, such as the fraction of the dosing interval that the free drug concentration is above a certain threshold (fT > CT), is also a critical consideration.[2][4]
Q4: How does the bacterial inoculum size affect the required concentration of this compound?
A4: A higher bacterial inoculum can lead to an "inoculum effect," where a higher concentration of the antibiotic and inhibitor is required to achieve the same level of efficacy.[3] This is due to the increased production of β-lactamase enzymes by the larger bacterial population. Therefore, it is essential to standardize the inoculum size in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) values. | Inconsistent bacterial inoculum size. Pipetting errors. Variation in media composition. Plate-to-plate variation in temperature or humidity during incubation. | Standardize the bacterial inoculum using a spectrophotometer or colony counting. Use calibrated pipettes and ensure proper mixing. Use a single batch of media for each experiment. Ensure consistent incubation conditions and avoid "edge effects" by not using the outer wells or by filling them with sterile media.[5] |
| No potentiation effect observed with this compound. | The bacterial strain does not produce a β-lactamase that is inhibited by this compound. The concentration of this compound is too low. The β-lactam antibiotic is not susceptible to the specific β-lactamase produced by the strain. this compound has degraded. | Verify the β-lactamase profile of the bacterial strain. Perform a dose-response experiment with a wider range of this compound concentrations. Confirm the susceptibility of the partner β-lactam antibiotic to the specific β-lactamase. Prepare fresh solutions of this compound for each experiment. |
| Potentiation effect is observed, but the MIC of the β-lactam antibiotic is still high. | The concentration of this compound is suboptimal. The level of β-lactamase expression is very high. The bacteria may have other resistance mechanisms (e.g., altered penicillin-binding proteins (PBPs), efflux pumps). | Increase the concentration of this compound in a stepwise manner to determine the optimal concentration.[6] Consider using a higher, yet clinically relevant, concentration of the β-lactam antibiotic. Investigate other potential resistance mechanisms in the bacterial strain. |
| Inconsistent results between experiments. | Variation in experimental conditions (e.g., incubation time, temperature). Different batches of reagents (media, antibiotics, this compound). Cell passage number affecting cell health and response.[5] | Strictly adhere to the experimental protocol. Record batch numbers of all reagents used. Use cells within a consistent and low passage number range. |
Experimental Protocols
Determining the Optimal Concentration of this compound using Broth Microdilution
This protocol outlines a standard method for determining the concentration of this compound that maximally potentiates the activity of a β-lactam antibiotic.
Materials:
-
β-lactam antibiotic stock solution
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture of a β-lactamase-producing strain
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the β-lactamase-producing bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into fresh CAMHB and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Drug Dilutions:
-
Perform serial two-fold dilutions of the β-lactam antibiotic across the columns of the 96-well plate using CAMHB.
-
Prepare a range of fixed concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 µg/mL).
-
Add a constant volume of each fixed concentration of this compound to all wells in a given row. Include a control row with no this compound.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic for each concentration of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The optimal concentration of this compound is the one that produces the greatest reduction in the MIC of the β-lactam antibiotic.
-
Quantitative Data Summary
The following table provides a hypothetical example of results from a potentiation assay to help guide data interpretation.
| This compound (µg/mL) | β-lactam Antibiotic MIC (µg/mL) | Fold Reduction in MIC |
| 0 (Control) | 128 | - |
| 1 | 32 | 4 |
| 2 | 8 | 16 |
| 4 | 2 | 64 |
| 8 | 2 | 64 |
In this example, a concentration of 4 µg/mL of this compound would be considered the optimal concentration as it provides the maximum potentiation, and further increasing the concentration to 8 µg/mL does not result in a greater reduction of the MIC.
Visualizations
Signaling Pathway: β-Lactam Antibiotic Action and Resistance
Caption: Action of β-lactam antibiotics and the mechanism of resistance via β-lactamase enzymes.
Experimental Workflow: Optimizing this compound Concentration
Caption: Step-by-step workflow for a broth microdilution potentiation assay.
Logical Relationship: Troubleshooting Potentiation Assays
Caption: A logical approach to troubleshooting common issues in potentiation assays.
References
- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 2. What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Optimizing pharmacokinetics/pharmacodynamics of β-lactam/β-lactamase inhibitor combinations against high inocula of ESBL-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pilabactam Sodium In Vivo Studies
Welcome to the technical support center for Pilabactam sodium in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of preclinical research with this novel β-lactamase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Disclaimer: Publicly available information specifically on "this compound" is limited. Pilabactam, also known as ANT3310, is a novel broad-spectrum diazabicyclooctane serine β-lactamase inhibitor. It is common practice to formulate acidic drugs, such as Pilabactam (which is a hydrogen sulfate), as sodium salts to improve solubility and stability for in vivo administration. This guide is based on the available information for Pilabactam (ANT3310) and general principles applicable to the in vivo study of novel β-lactamase inhibitors and their sodium salt formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: I am observing poor solubility of my this compound formulation for injection. What could be the issue and how can I resolve it?
A1: Poor solubility of a this compound formulation can be due to several factors. Here's a troubleshooting guide:
-
pH of the vehicle: The solubility of β-lactamase inhibitors can be pH-dependent. Ensure the pH of your vehicle is within the optimal range for this compound solubility. You may need to perform a pH-solubility profile.
-
Choice of vehicle: While saline or phosphate-buffered saline (PBS) are common, they may not be optimal. Consider exploring other biocompatible vehicles. For some β-lactamase inhibitors, co-solvents or cyclodextrins have been used to enhance solubility, but these should be used with caution as they can impact pharmacokinetics and toxicity.
-
Salt form purity: Impurities in the this compound salt can affect its solubility. Ensure you are using a high-purity compound.
-
Temperature: The temperature of the vehicle during formulation can influence solubility. Gentle warming may help, but be cautious of potential degradation at elevated temperatures.
Q2: My formulation of this compound appears to be unstable, with a noticeable change in color/clarity over a short period. What are the likely causes and solutions?
A2: Instability of β-lactamase inhibitor formulations is a common challenge. The β-lactam ring is susceptible to hydrolysis.
-
Hydrolysis: The primary cause of instability is likely hydrolysis of the β-lactam ring, which can be accelerated by pH and temperature. Prepare formulations fresh before each experiment and store them on ice if they are not for immediate use.
-
Light sensitivity: Some compounds are light-sensitive. Protect your formulation from light by using amber vials or covering them with foil.
-
Compatibility with co-administered drugs: If you are co-administering this compound with a partner β-lactam (e.g., a carbapenem), ensure they are compatible in the same formulation. It may be necessary to administer them separately.
Pharmacokinetics (PK)
Q3: I am observing unexpectedly low plasma concentrations of this compound in my animal model. What are the potential reasons?
A3: Low plasma concentrations can stem from a variety of factors related to absorption, distribution, metabolism, and excretion (ADME).
-
Poor absorption: If administering via a non-intravenous route (e.g., subcutaneous, intraperitoneal), absorption may be incomplete or slow. Consider intravenous administration to ensure 100% bioavailability.
-
Rapid clearance: β-lactamase inhibitors are often rapidly cleared by the kidneys. This can lead to a short half-life and low plasma concentrations. Frequent dosing or continuous infusion may be necessary to maintain therapeutic levels.[1]
-
Metabolism: While many β-lactamase inhibitors undergo minimal metabolism, it is a possibility for novel compounds. Investigate potential metabolic pathways in the species you are using.
-
Tissue distribution: The compound may be rapidly distributing to tissues, leading to lower concentrations in the plasma.
Q4: How do I establish the correct pharmacokinetic/pharmacodynamic (PK/PD) target for this compound in my in vivo model?
A4: The efficacy of β-lactamase inhibitors is dependent on maintaining a critical concentration for a sufficient duration to inhibit the target β-lactamases.
-
Time above a threshold concentration (fT > CT): For β-lactamase inhibitors, the key PK/PD index is the percentage of the dosing interval that the free (unbound) drug concentration remains above a certain threshold concentration. This threshold is the concentration required to suppress the activity of the β-lactamase.
-
In vitro determination of CT: The threshold concentration can be estimated from in vitro studies, such as checkerboard synergy assays or time-kill assays with the partner β-lactam against β-lactamase-producing bacteria.
-
Dose fractionation studies: To confirm the PK/PD index in vivo, dose fractionation studies can be performed where the same total daily dose is administered in different regimens (e.g., once daily, twice daily, or as a continuous infusion).
| PK/PD Parameter | Typical Target for β-Lactamase Inhibitors | Experimental Approach |
| fT > CT | >50% of the dosing interval | Dose fractionation studies in an infection model |
| Cmax/MIC | Less commonly the primary driver | Dose-ranging efficacy studies |
| AUC/MIC | Less commonly the primary driver | Dose-ranging efficacy studies |
Efficacy in Animal Models
Q5: I am not observing the expected efficacy of this compound in combination with my partner β-lactam in a murine infection model. What should I investigate?
A5: A lack of in vivo efficacy despite promising in vitro data is a frequent challenge in drug development.
-
PK/PD mismatch: The most likely reason is that the dosing regimen is not achieving the required PK/PD target. Analyze the pharmacokinetics of both this compound and the partner β-lactam in the infected animals. It is crucial that the pharmacokinetic profiles of both agents are well-matched.[1]
-
Protein binding: High plasma protein binding can reduce the free concentration of the drug available to act at the site of infection. Determine the plasma protein binding of this compound in the species being studied.
-
Infection model specifics: The type of infection model (e.g., thigh, lung, sepsis) can significantly impact outcomes. Ensure the model is appropriate for the pathogen and the drug combination being tested. For example, lung infections can present unique challenges for drug penetration.
-
Immune status of the animals: Studies in immunocompromised (e.g., neutropenic) animals will show the direct antimicrobial effect of the drug, while studies in immunocompetent animals will also include the contribution of the host immune system.
A study on Pilabactam (ANT3310) in combination with meropenem demonstrated efficacy in both murine thigh and lung infection models against carbapenem-resistant Acinetobacter baumannii.[2][3][4]
| Infection Model | Pathogen | Pilabactam (ANT3310) + Meropenem Efficacy |
| Murine Thigh Infection | Carbapenem-resistant A. baumannii | Demonstrated significant reduction in bacterial burden |
| Murine Lung Infection | Carbapenem-resistant A. baumannii | Showed efficacy in this more challenging model |
Q6: What are the key considerations when setting up a murine thigh infection model to evaluate this compound?
A6: The murine thigh infection model is a standard for evaluating the efficacy of antibacterial agents.
-
Animal strain and health: Use a specific pathogen-free, immunocompetent or neutropenic mouse strain depending on the study's objective.
-
Neutropenia induction: If using a neutropenic model, cyclophosphamide is commonly used to deplete neutrophils. This allows for the assessment of the drug's efficacy without the influence of the innate immune system.
-
Inoculum preparation and administration: The bacterial inoculum should be in the logarithmic growth phase and administered intramuscularly into the thigh. The inoculum size should be sufficient to establish a robust infection but not be immediately lethal.
-
Treatment regimen: The dosing, route of administration, and duration of treatment should be based on the pharmacokinetic profile of this compound and its partner β-lactam.
-
Endpoint: The primary endpoint is typically the change in bacterial burden (log10 CFU/thigh) after 24 hours of treatment compared to the initial inoculum.
Toxicity
Q7: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals at doses where I expect to see efficacy. How should I proceed?
A7: Balancing efficacy and toxicity is a critical aspect of drug development.
-
Dose-response relationship for toxicity: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). This will help establish a therapeutic window.
-
Clinical observations: Carefully monitor the animals for any clinical signs of toxicity.
-
Histopathology and clinical chemistry: At the end of the study, collect organs for histopathological examination and blood for clinical chemistry analysis to identify any target organ toxicity. Common toxicities for this class of drugs can include renal and hematological effects.[5]
-
Formulation-related toxicity: The vehicle or other excipients in the formulation could be contributing to the observed toxicity. Include a vehicle-only control group in your studies.
Experimental Protocols & Visualizations
Protocol: Murine Thigh Infection Model
-
Animal Preparation: Use female ICR or BALB/c mice (6-8 weeks old). For a neutropenic model, induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
Inoculum Preparation: Culture the β-lactamase-producing bacterial strain to mid-logarithmic phase in an appropriate broth. Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound in combination with a partner β-lactam via the desired route (e.g., subcutaneous or intravenous).
-
Endpoint Assessment: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group and compare it to the control group and the initial inoculum.
Caption: Workflow for a murine thigh infection model.
Mechanism of Action: β-Lactamase Inhibition
Caption: Mechanism of β-lactamase inhibition.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. Pharmacokinetic properties of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pilabactam Sodium MIC Interpretation
This guide provides technical support for researchers, scientists, and drug development professionals working with Pilabactam sodium. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols for determining Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly known as ANT3310) is a broad-spectrum serine-β-lactamase inhibitor. It is not intended for use as a standalone antibacterial agent. Instead, it is co-administered with a β-lactam antibiotic, such as meropenem.
The primary mechanism of action involves this compound binding to and inactivating bacterial β-lactamase enzymes. These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics, as they hydrolyze and inactivate the antibiotic. By inhibiting these enzymes, this compound restores the efficacy of its partner antibiotic, allowing it to successfully inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), which ultimately leads to bacterial cell death.[1]
Q2: With which antibiotic is this compound typically paired for MIC testing?
A2: this compound is developed for use in combination with the carbapenem antibiotic meropenem .[1] The combination is often referred to as Meropenem-Pilabactam or MEM-ANT3310. When performing MIC testing, it is crucial to use this combination, as this compound's primary role is to protect meropenem from degradation by specific bacterial enzymes.
Q3: How should MIC results for Meropenem/Pilabactam sodium be interpreted?
A3: MIC results are interpreted by comparing the obtained MIC value (in µg/mL) to established clinical breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The interpretation will categorize the bacterial isolate as:
-
Susceptible (S): The infection is likely to be treatable with a standard dosage regimen.
-
Intermediate (I): The infection may be treatable in body sites where the drugs are physiologically concentrated or when a higher dosage can be used.
-
Resistant (R): The bacteria are unlikely to be inhibited by achievable systemic concentrations of the drug.
It is important to note that the reported MIC value is for the combination of Meropenem and this compound and should not be compared directly to the MIC of other antibiotics.
Q4: What are the expected MIC ranges for Meropenem/Pilabactam sodium against key Gram-negative pathogens?
A4: The in-vitro activity of Meropenem/Pilabactam sodium has been evaluated against a range of challenging Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii. Below is a summary of representative MIC data. Note that this compound is typically tested at a fixed concentration.
| Organism Type | Meropenem/Pilabactam (8 µg/mL) MIC50 (µg/mL) | Meropenem/Pilabactam (8 µg/mL) MIC90 (µg/mL) |
| OXA-Carbapenemase-Producing CRE | 1 | 4 |
| KPC-Carbapenemase-Producing CRE | 0.5 | 2 |
Data derived from cumulative MIC distribution charts for Meropenem-ANT3310 against a 2018 global collection of clinical isolates.[2][3]
For comparison, below are typical MICs for meropenem alone against susceptible and resistant strains of various Gram-negative bacteria.
| Organism | Meropenem MIC Range (µg/mL) - Susceptible Strains | Meropenem MIC Range (µg/mL) - Resistant Strains |
| Klebsiella pneumoniae | 0.03 - 2 | 8 - >64 |
| Acinetobacter baumannii | 0.25 - 2 | 16 - 128 |
| Escherichia coli | ≤ 0.03 | >2 |
| Pseudomonas aeruginosa | 0.25 | 8 - 16 |
These values are compiled from multiple sources for illustrative purposes.[4][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in any wells, including the positive control. | 1. Inoculum viability issue (bacteria were not viable).2. Inoculum concentration too low.3. Incorrect growth medium or incubation conditions. | 1. Use a fresh bacterial culture for inoculum preparation.2. Verify inoculum density using spectrophotometry (e.g., OD600) and/or plate counts.3. Double-check that the correct Mueller-Hinton Broth (MHB) and incubation temperature/atmosphere were used as per CLSI/EUCAST guidelines. |
| Unexpectedly high MIC values for quality control (QC) strains. | 1. This compound or meropenem degradation.2. Error in antibiotic stock solution or serial dilutions.3. QC strain has developed resistance. | 1. Prepare fresh stock solutions of both compounds. Store stocks as recommended by the manufacturer.2. Carefully repeat the serial dilution process. Use calibrated pipettes.3. Obtain a new, certified QC strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853). |
| Growth observed in all wells, even at the highest antibiotic concentrations. | 1. Bacterial contamination of the microplate or medium.2. Inoculum concentration is too high (inoculum effect).3. The tested isolate is highly resistant to the Meropenem/Pilabactam combination. | 1. Check sterility of the medium and plates. Repeat the assay with fresh, sterile materials.2. Ensure the final inoculum in the wells is standardized to approximately 5 x 10^5 CFU/mL.3. Verify the result by repeating the test. If consistent, the high resistance is likely a valid finding. |
| Inconsistent MIC results across replicate plates. | 1. Pipetting errors leading to variability in inoculum or drug concentration.2. "Skipped wells" (no growth in a well, but growth in wells with higher concentrations).3. Edge effects in the microplate. | 1. Ensure thorough mixing at each step. Use a multichannel pipette for consistency.2. A single skipped well can be ignored. If multiple are present, the assay should be repeated. This can sometimes be due to a small, resistant subpopulation.3. To minimize evaporation, incubate plates in a humidified chamber or use plate sealers. Avoid using the outermost wells if edge effects are a persistent issue. |
Experimental Protocols & Visualizations
Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of Meropenem in combination with a fixed concentration of this compound.
1. Preparation of Materials:
-
Bacterial Culture: A fresh, overnight culture of the test organism grown on non-selective agar.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of Meropenem and this compound of known concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies from the agar plate and transfer to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Plate Preparation (Serial Dilution):
-
Prepare a solution of Meropenem in CAMHB at twice the highest desired final concentration.
-
Prepare a solution of this compound in CAMHB that, when mixed 1:1 with the bacterial inoculum, will result in the desired fixed concentration (e.g., 8 µg/mL).
-
Dispense 50 µL of the this compound solution into wells of columns 1 through 11 of the 96-well plate.
-
Add 100 µL of the 2x Meropenem solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (Pilabactam only, no Meropenem).
-
Column 12 will serve as the sterility control (broth only).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and dilutes the antibiotic concentrations to their final test concentrations.
-
Do not add inoculum to column 12.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity or a button at the bottom of the well).
-
The MIC is the lowest concentration of Meropenem (in the presence of the fixed concentration of this compound) at which there is no visible growth.
Visualizations
Caption: Mechanism of Meropenem/Pilabactam action and resistance.
Caption: Experimental workflow for a broth microdilution MIC assay.
References
- 1. MEM-ANT3310 [antabio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Activity of a Human Simulated, High-Dose, Prolonged Infusion of Meropenem against Klebsiella pneumoniae Producing the KPC Carbapenemase versus That against Pseudomonas aeruginosa in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjst.wu.ac.th [wjst.wu.ac.th]
Technical Support Center: Pilabactam Sodium Pharmacokinetic Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the pharmacokinetic (PK) profile of Pilabactam sodium, a novel β-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for this compound?
A1: For β-lactamase inhibitors, the key PK/PD indices often depend on the specific agent and its companion β-lactam. The most common indices investigated are the percentage of the dosing interval that the free drug concentration remains above a certain threshold (%fT > CT) and the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] For novel agents like this compound, it is crucial to determine which index best correlates with efficacy through preclinical models.
Q2: We are observing rapid clearance of this compound in our animal models. What are the potential causes and next steps?
A2: Rapid clearance can be due to several factors, including extensive metabolism or rapid renal excretion. To investigate this, we recommend conducting a metabolite identification study to understand its metabolic pathways. Additionally, co-administration with inhibitors of renal transporters (e.g., probenecid for organic anion transporters) can help determine the extent of active renal secretion.
Q3: How can we improve the oral bioavailability of this compound?
A3: Poor oral bioavailability is a common challenge. To address this, consider the following strategies:
-
Formulation changes: Developing sustained-release or enteric-coated formulations can protect the drug from degradation in the stomach and allow for absorption in the intestine.[3][4]
-
Prodrug approach: Synthesizing a prodrug of this compound can enhance its absorption characteristics.
-
Excipient selection: Incorporating absorption enhancers or efflux pump inhibitors in the formulation may improve bioavailability.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Symptoms: Wide variation in Cmax and AUC values are observed across different subjects in preclinical studies.
Possible Causes:
-
Genetic polymorphisms in drug-metabolizing enzymes or transporters.
-
Differences in gut microbiota affecting drug metabolism.
-
Variable food effects on drug absorption.
Troubleshooting Steps:
-
Genotyping: Screen for common polymorphisms in relevant metabolizing enzymes (e.g., Cytochrome P450s) and transporters.
-
Controlled Feeding Studies: Conduct studies with standardized diets to assess the impact of food on absorption.
-
Gut Microbiota Analysis: Investigate the potential role of gut bacteria in this compound metabolism.
Issue 2: Sub-optimal In Vivo Efficacy Despite Potent In Vitro Activity
Symptoms: this compound shows excellent inhibition of β-lactamases in vitro, but when combined with a partner β-lactam, the in vivo efficacy is lower than expected.
Possible Causes:
-
Poor penetration of this compound into the target tissue or site of infection.
-
Mismatch in the pharmacokinetic profiles of this compound and the partner β-lactam.
-
Rapid in vivo metabolism to inactive metabolites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sub-optimal in vivo efficacy.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Intravenous | 150.2 ± 25.1 | 0.25 | 450.6 ± 50.3 | 1.5 ± 0.3 | 100 |
| Oral Solution | 45.8 ± 10.2 | 0.5 | 130.1 ± 20.5 | 1.8 ± 0.4 | 28.9 |
| Enteric-Coated Tablet | 60.5 ± 12.5 | 2.0 | 275.4 ± 35.1 | 2.1 ± 0.5 | 61.1 |
| Sustained-Release Tablet | 35.1 ± 8.9 | 4.0 | 310.9 ± 40.2 | 4.5 ± 0.8 | 69.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability in a Rodent Model
Objective: To determine the absolute oral bioavailability of a new formulation of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (10 mg/kg).
-
Group 2: Oral gavage (PO) administration of this compound formulation (50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein at 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Bioavailability Calculation:
-
Absolute Bioavailability (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Experimental Workflow Diagram:
Caption: Workflow for determining oral bioavailability.
Protocol 2: In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
Methodology:
-
Method: Equilibrium dialysis.
-
Apparatus: RED (Rapid Equilibrium Dialysis) device with an 8 kDa molecular weight cutoff membrane.
-
Procedure:
-
Add plasma (human, rat, mouse) to one chamber of the RED device.
-
Add this compound in phosphate-buffered saline (PBS) to the other chamber.
-
Incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Analysis:
-
Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.
-
-
Calculation:
-
Fraction unbound (fu) = Cbuffer / Cplasma
-
Percentage bound = (1 - fu) * 100
-
Logical Diagram for Interpretation:
Caption: Interpretation of plasma protein binding results.
References
Technical Support Center: Pilabactam Sodium Enzymatic Kinetic Assays
Welcome to the Technical Support Center for Pilabactam Sodium Enzymatic Kinetic Assays.
This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. As "this compound" appears to be a novel or specialized compound with limited public documentation, this guide leverages established principles for troubleshooting enzymatic assays targeting beta-lactamases, the likely target for a "-bactam" compound.[1]
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during enzymatic kinetic assays with inhibitors like this compound.
Q1: My positive control inhibitor (e.g., Tazobactam, Clavulanic Acid) shows activity, but this compound does not. What is the issue?
A: This suggests a problem specific to this compound's preparation, stability, or its mechanism of action under your current assay conditions.
-
Compound Degradation: this compound may be unstable in the assay buffer or susceptible to freeze-thaw cycles.[2] Always prepare fresh solutions of the inhibitor for each experiment.[2]
-
Incorrect Concentration: Verify the calculations for your stock and working solutions. An error in dilution could lead to a final concentration that is too low to cause detectable inhibition.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration. Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing aqueous dilutions.
Q2: I am observing high variability and poor reproducibility between my assay wells/replicates. What are the common causes?
A: High variability can stem from technical errors, reagent inconsistency, or environmental factors.[3]
-
Pipetting Inconsistency: Small volume inaccuracies, especially with the enzyme or inhibitor, can cause significant variation.[4] Ensure pipettes are calibrated and use consistent technique.[3] Preparing a master mix for common reagents can help ensure uniformity.[5]
-
Inadequate Mixing: Ensure all components are thoroughly mixed in the wells without introducing bubbles.[6] Tapping the plate gently can help.[6]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and alter reaction rates. To mitigate this, fill the outer wells with sterile buffer or water and do not use them for experimental data.[7]
-
Temperature Fluctuations: Enzymes are highly sensitive to temperature.[8] Ensure the plate and all reagents (except the enzyme, which should be kept on ice) are equilibrated to the assay temperature before starting the reaction.[6]
Q3: The reaction rate is too fast (or too slow) to measure accurately. How can I optimize it?
A: The reaction velocity must be within the linear range of your instrument's detection capabilities.
-
Adjust Enzyme Concentration: If the rate is too fast, reduce the enzyme concentration. If it's too slow, increase it. The goal is to achieve a steady, measurable rate over the desired time course.[7]
-
Optimize Substrate Concentration: For inhibitor studies, the substrate concentration is critical. A common practice is to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ).[9] If the Kₘ is unknown, it should be determined experimentally.
-
Check Instrument Settings: Ensure the plate reader is set to the correct wavelength and that the gain settings are appropriate for the signal intensity.[10]
Q4: My dose-response curve for this compound is not sigmoidal or does not reach 100% inhibition. What does this mean?
A: An unusual dose-response curve can indicate issues with the compound, the assay conditions, or the inhibition mechanism.
-
Incomplete Inhibition: this compound might be a partial or weak inhibitor, meaning it cannot fully block the enzyme's activity even at high concentrations.
-
Compound Interference: The compound itself may absorb light at the assay wavelength, artificially altering the readings. It's crucial to run controls with the compound in the absence of the enzyme to check for this interference.[11]
-
Solubility Limit: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau in the inhibition curve that is not related to enzyme saturation.
Troubleshooting Guides
Guide 1: No or Low Enzyme Activity
This guide helps diagnose issues when the baseline enzymatic reaction (without any inhibitor) is not working as expected.
| Possible Cause | Solution | Citation |
| Improper Reagent Storage/Handling | Ensure all reagents, especially the enzyme and substrate, are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles. | [2][12] |
| Assay Buffer Issues | Verify the pH of the buffer is optimal for the enzyme. Use high-purity water and reagents to prepare fresh buffers. An assay buffer that is too cold can reduce enzyme activity. | [6][11] |
| Omission of a Key Reagent | Systematically review the protocol to ensure all components (e.g., enzyme, substrate, cofactors) were added in the correct order and volume. | [5] |
| Incorrect Instrument Settings | Double-check that the plate reader is set to the correct wavelength for the substrate being used. | [5] |
| Enzyme is Inactive | The enzyme may have degraded. Test its activity with a known positive control substrate or obtain a fresh batch. | [13] |
Guide 2: Inconsistent or Unexpected Inhibition Results
Use this guide when the baseline assay works, but the inhibition data is problematic.
| Possible Cause | Solution | Citation |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Some inhibitors, like clavulanic acid, are known to be unstable. | [2] |
| Compound Precipitation | Visually inspect wells with high inhibitor concentrations for any signs of precipitation. If necessary, adjust the solvent concentration (e.g., DMSO) or lower the maximum test concentration. | [6] |
| Assay Interference | Run controls to check if this compound absorbs light at the assay wavelength or reacts directly with the substrate. | [11] |
| Incorrect Incubation Times | Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient, especially for slow-binding inhibitors. Verify that the reaction time after adding the substrate is consistent across all wells. | [13] |
| Contamination | Contaminants in the buffer or cross-contamination between wells can interfere with the assay. Use sterile tips and fresh reagents. | [2][14] |
Experimental Protocols & Methodologies
Protocol: Determining the IC₅₀ of this compound
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a target beta-lactamase using a chromogenic substrate like Nitrocefin.
1. Reagent Preparation:
- Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution at a neutral pH (e.g., 7.4).
- Enzyme Stock: Reconstitute the beta-lactamase enzyme in assay buffer to a known stock concentration. Keep on ice.
- Substrate Stock: Prepare a high-concentration stock of Nitrocefin in DMSO.
- Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO.
2. Serial Dilution of Inhibitor:
- Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
3. Assay Procedure (96-well plate format):
- Add a fixed volume of the diluted this compound solutions to the appropriate wells.
- Include "no inhibitor" (0% inhibition) controls containing only assay buffer and DMSO.
- Include "no enzyme" (100% inhibition) controls containing only buffer.
- Add a specific amount of the beta-lactamase enzyme to all wells except the "no enzyme" controls.
- Pre-incubate the plate at room temperature for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding a fixed volume of the Nitrocefin substrate to all wells.
- Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed product (e.g., 486 nm for Nitrocefin).
4. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Normalize the data by setting the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for systematically troubleshooting unexpected enzymatic assay results.
Diagram 2: Standard Enzymatic Inhibition Assay Workflow
Caption: Step-by-step workflow for a typical enzymatic inhibition assay from preparation to analysis.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scientistlive.com [scientistlive.com]
- 11. benchchem.com [benchchem.com]
- 12. google.com [google.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. m.youtube.com [m.youtube.com]
overcoming experimental variability with Pilabactam sodium
Welcome to the technical support center for Pilabactam sodium. This resource is designed for researchers, scientists, and drug development professionals to help overcome experimental variability and address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes, which are produced by bacteria and are responsible for degrading β-lactam antibiotics.[1][2] By inhibiting these enzymes, this compound restores the efficacy of β-lactam antibiotics against resistant bacteria. The mechanism involves the formation of a stable, covalent bond with the β-lactamase enzyme, rendering it inactive.[3]
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C, protected from light.[4] It is recommended to prepare stock solutions in a suitable solvent, such as DMSO, and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5] Working solutions should be prepared fresh daily for experiments.
Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my antimicrobial susceptibility tests. What could be the cause?
Inconsistent MIC values can arise from several factors:
-
Inoculum Size: The density of the bacterial culture used for inoculation can significantly impact the results.[6]
-
Media pH: The pH of the growth medium can affect the activity of both the antibiotic and the inhibitor.[6]
-
Incubation Conditions: Variations in incubation time and temperature can lead to differing results.
-
Reagent Stability: Degradation of this compound or the partner antibiotic can lead to an underestimation of their efficacy.[5]
Q4: Can this compound be used with any β-lactam antibiotic?
The efficacy of this compound can vary when combined with different β-lactam antibiotics. It is essential to perform synergy testing with each specific β-lactam to determine the optimal combination and concentration.
Troubleshooting Guides
Issue 1: High Variability in β-Lactamase Inhibition Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. | Reduced well-to-well variability and more reproducible IC50 values. |
| Reagent Degradation | Prepare fresh this compound and β-lactamase solutions for each experiment. Protect from light and store on ice during use.[5] | Consistent enzyme activity and inhibitor potency. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[4] | Minimized solvent-induced inhibition or activation of the β-lactamase. |
| Contamination | Use sterile tips and containers. Ensure the buffer is not contaminated with external β-lactamases.[5] | Clean baseline readings and reliable assay results. |
Issue 2: Inconsistent Results in Antimicrobial Susceptibility Testing (AST)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Inoculum Preparation | Standardize the inoculum to a 0.5 McFarland standard. Use a spectrophotometer for accuracy. | Consistent bacterial growth and reproducible MIC values. |
| Variation in Media Composition | Use the same batch of Mueller-Hinton agar or broth for all related experiments. Check the pH of each new batch. | Uniform growth conditions leading to consistent results.[6] |
| Improper Disc/Strip Placement | Ensure discs or gradient strips are placed firmly on the agar surface and are evenly spaced. | Clear and symmetrical zones of inhibition. |
| Edge Effects in Microplates | Avoid using the outer wells of microtiter plates, or fill them with sterile media to maintain humidity. | Minimized evaporation and consistent growth in all test wells. |
Experimental Protocols
Protocol 1: β-Lactamase Inhibition Assay (Colorimetric)
This protocol is for determining the IC50 value of this compound against a specific β-lactamase.
Materials:
-
This compound
-
Purified β-lactamase
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations.
-
Add 20 µL of each dilution to the wells of a 96-well plate.[4]
-
Prepare a solution of β-lactamase in Assay Buffer and add 20 µL to each well containing this compound.
-
Include a positive control (β-lactamase without inhibitor) and a negative control (Assay Buffer only).
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a fresh solution of Nitrocefin in Assay Buffer.
-
Add 160 µL of the Nitrocefin solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 490 nm every minute for 10 minutes.
-
Calculate the rate of hydrolysis and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of this compound.
Materials:
-
This compound
-
β-lactam antibiotic
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of the β-lactam antibiotic.
-
Prepare a working solution of this compound in CAMHB at the desired fixed concentration.
-
In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic using the this compound working solution as the diluent.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well.
-
Include a growth control (bacteria in CAMHB with this compound but no antibiotic) and a sterility control (uninoculated CAMHB with this compound).
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A decision tree for troubleshooting inconsistent MIC results.
References
- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 2. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. content.abcam.com [content.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pilabactam Sodium Formulation for Research Applications
Welcome to the technical support center for Pilabactam sodium. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum, covalent serine β-lactamase inhibitor.[1] Its primary function is to inactivate β-lactamase enzymes produced by bacteria, which are a major mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. It acts as a "suicide inhibitor," where the β-lactamase enzyme binds to Pilabactam, leading to the irreversible inactivation of the enzyme.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of this compound. A concentration of 50 mg/mL in DMSO can be achieved with the aid of ultrasonication and warming to 60°C.[1][3] It is important to use newly opened, anhydrous DMSO as the presence of water can impact solubility.[1][3]
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store aliquots of the this compound stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Is this compound stable in aqueous solutions?
Like many β-lactam compounds, this compound may be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.[4] It is highly recommended to prepare fresh working solutions from a frozen stock for each experiment. If aqueous solutions need to be stored for a short period, they should be kept on ice. For long-term studies, it is advisable to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium or buffer at the incubation temperature).
Q5: Can I use this compound in animal studies?
Yes, this compound has been used in in vivo studies, such as murine thigh infection models.[1] Specific formulations for intravenous injection have been developed. For detailed protocols, please refer to the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The final concentration of this compound in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (typically, up to 1% DMSO is well-tolerated in most cell-based assays, but this should be optimized for your specific cell line).- Consider using a different formulation approach, such as those described for in vivo studies involving co-solvents like PEG300 and Tween-80.[1] |
| Inconsistent or lower-than-expected activity in in vitro assays. | Degradation of this compound in the working solution. Adsorption of the compound to plasticware. Inaccurate pipetting of the stock solution. | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time the working solution is kept at room temperature or 37°C.- Use low-adhesion plasticware for preparing and storing solutions.- Calibrate your pipettes regularly and use reverse pipetting for viscous stock solutions like DMSO. |
| High background in β-lactamase inhibition assay (e.g., nitrocefin assay). | Spontaneous degradation of the substrate (e.g., nitrocefin). Contamination of reagents with β-lactamase. | - Prepare fresh substrate solution for each experiment and protect it from light.- Ensure the pH of the assay buffer is neutral, as nitrocefin is unstable at non-neutral pH.[4]- Use sterile, nuclease-free water and reagents, and sterile pipette tips to prevent contamination. |
| Variability in results between experiments. | Inconsistent preparation of stock or working solutions. Different incubation times. Freeze-thaw cycles of the stock solution. | - Prepare a large batch of stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments.- Standardize all incubation times precisely.- Avoid using a stock solution that has undergone multiple freeze-thaw cycles. |
Quantitative Data
Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 50 mg/mL (190.70 mM) | Requires ultrasonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended. | [1][3] |
| In vivo formulation 1 | ≥ 1.67 mg/mL (6.37 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In vivo formulation 2 | ≥ 1.67 mg/mL (6.37 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| In vivo formulation 3 | ≥ 1.67 mg/mL (6.37 mM) | 10% DMSO, 90% Corn Oil | [1] |
In Vitro Inhibitory Activity of this compound
| β-Lactamase Target | IC₅₀ (nM) | Reference |
| AmpC | 1 - 175 | [1] |
| CTX-M-15 | 1 - 175 | [1] |
| TEM-1 | 1 - 175 | [1] |
| OXA-48 | 1 - 175 | [1] |
| OXA-23 | 1 - 175 | [1] |
| KPC-2 | 1 - 175 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the tube briefly to initially mix the powder and solvent.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
In Vitro β-Lactamase Inhibition Assay (Nitrocefin-based)
Materials:
-
This compound stock solution (in DMSO)
-
β-lactamase enzyme (e.g., TEM-1, KPC-2)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare a working solution of the β-lactamase enzyme in the assay buffer. The optimal concentration should be determined empirically to give a linear rate of nitrocefin hydrolysis over the desired time course.
-
Prepare a fresh working solution of nitrocefin in the assay buffer (e.g., 100 µM). Protect this solution from light.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following:
-
Test wells: A specific volume of each this compound dilution.
-
Positive control (no inhibition): Assay buffer instead of this compound solution.
-
Negative control (no enzyme): Assay buffer instead of the enzyme solution.
-
-
Add the β-lactamase enzyme working solution to the test and positive control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure:
-
Add the nitrocefin working solution to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the absorbance at 490 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of nitrocefin hydrolysis (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control well)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Preparation of this compound Formulation for In Vivo Studies (Intravenous)
Materials:
-
This compound stock solution (in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (e.g., 16.7 mg/mL for a final concentration of 1.67 mg/mL) to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.
-
The final formulation should be a clear solution. Prepare this formulation fresh on the day of the experiment.
Visualizations
Caption: Workflow for in vitro β-lactamase inhibition assay.
Caption: Mechanism of action of this compound with β-lactam antibiotics.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104288107A - Floating and sustained-release pellet, pharmaceutical composition containing pellet and preparation method of pharmaceutical composition - Google Patents [patents.google.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pilabactam Sodium and Relebactam Against KPC-Producing Bacteria
For Immediate Release
This guide provides a detailed comparison of two novel β-lactamase inhibitors, Pilabactam sodium (also known as ANT3310) and Relebactam, focusing on their efficacy against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform further research and development efforts.
Introduction
The emergence and global spread of KPC-producing Enterobacterales represent a significant threat to public health. These enzymes confer resistance to carbapenems, often considered last-resort antibiotics for treating severe Gram-negative infections. The development of new β-lactamase inhibitors that can restore the activity of existing β-lactam antibiotics is a critical strategy in combating this resistance. This guide focuses on two such inhibitors: this compound, a novel diazabicyclooctane (DBO) serine β-lactamase inhibitor, and Relebactam, another DBO inhibitor that is already clinically available in combination with imipenem.
Mechanism of Action
Both this compound and Relebactam belong to the diazabicyclooctane (DBO) class of serine β-lactamase inhibitors. Their primary mechanism of action involves the inhibition of serine β-lactamases, including the KPC enzymes, which are class A β-lactamases.
This compound (ANT3310): As a DBO, this compound forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This inactivation of the β-lactamase prevents the hydrolysis of the partner β-lactam antibiotic (e.g., meropenem), thereby restoring its antibacterial activity.
Relebactam: Similarly, Relebactam covalently binds to the active site serine of KPC enzymes, forming a stable acyl-enzyme complex. This effectively neutralizes the β-lactamase, allowing the partner carbapenem (imipenem) to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.
dot
In Vitro Efficacy Against KPC-Producing Enterobacterales
The in vitro activity of this compound and Relebactam, in combination with their respective carbapenem partners, has been evaluated against collections of KPC-producing clinical isolates. The following tables summarize the available minimum inhibitory concentration (MIC) data.
Table 1: In Vitro Activity of Meropenem/Pilabactam Sodium (MEM/ANT3310) against KPC-Producing Carbapenem-Resistant Enterobacterales (CRE)
| Organism (n) | Antibiotic Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| KPC-CRE (180) | Meropenem | >32 | >32 |
| KPC-CRE (180) | Meropenem/Pilabactam sodium (8 µg/mL) | 0.06 | 0.5 |
Data sourced from a study evaluating global clinical isolates.[1][2][3][4]
Table 2: In Vitro Activity of Imipenem/Relebactam against KPC-Producing Klebsiella pneumoniae
| Organism (n) | Antibiotic Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| KPC-3-producing K. pneumoniae (265) | Imipenem/Relebactam | 0.25 | 1 | >97 |
Data from a study of clinical isolates from hospitals in Southern Spain.[5][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
Meropenem/Pilabactam Sodium (MEM/ANT3310): MICs were determined by broth microdilution in accordance with both Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][7] Cation-adjusted Mueller Hinton broth (CAMHB) was used, and microtiter panels were prepared and stored at -70°C. This compound was tested at a fixed concentration of 8 µg/mL in combination with varying concentrations of meropenem.
Imipenem/Relebactam: MICs were determined in duplicate by broth microdilution according to EUCAST guidelines.[5][6]
dot
Time-Kill Assays
While specific time-kill assay data for Meropenem/Pilabactam sodium against KPC-producing isolates is not yet publicly available, the general methodology for such assays is described below, based on protocols used for Imipenem/Relebactam.
Imipenem/Relebactam: Time-kill assays were performed in duplicate. Mueller-Hinton broth was inoculated with a bacterial suspension to a final density of approximately 10⁶ CFU/mL.[8] Tubes containing the broth with the bacterial suspension and the antimicrobial agents (alone or in combination) were incubated at 37°C.[8] Samples were taken at 0, 2, 4, 6, 8, and 24 hours to quantify bacterial counts.[8]
Enzyme Inhibition Kinetics
The inhibitory activity of both this compound and Relebactam against the KPC-2 enzyme has been characterized, providing insights into their potency at the molecular level.
Table 3: Inhibition of KPC-2 Enzyme Activity
| Inhibitor | Parameter | Value |
| This compound (ANT3310) | IC₅₀ | 19.5 nM |
| Relebactam | k₂/K | 24,750 M⁻¹s⁻¹ |
| Relebactam | kₒբբ | 0.0002 s⁻¹ |
| Relebactam | Kᵢ app | - |
IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce enzyme activity by 50%. k₂/K is the second-order rate constant for enzyme acylation, reflecting the efficiency of inhibition. kₒբբ is the first-order rate constant for the dissociation of the inhibitor from the enzyme. Kᵢ app is the apparent inhibition constant.
This compound data sourced from a study on its inhibitory activity against various serine-β-lactamases.[1] Relebactam data sourced from a detailed kinetic characterization study.[2][3][9]
Discussion
Both this compound and Relebactam demonstrate potent in vitro activity against KPC-producing Enterobacterales when combined with a carbapenem partner.
This compound, in combination with meropenem, shows excellent potency, reducing the MIC₉₀ of meropenem against KPC-producing CRE from >32 µg/mL to 0.5 µg/mL.[1][2][3][4] This suggests that the combination has the potential to be a highly effective treatment for infections caused by these challenging pathogens.
Relebactam, in combination with imipenem, also exhibits strong activity, with a susceptibility rate of over 97% against a large collection of KPC-3-producing K. pneumoniae.[5][6]
The available enzyme kinetic data further supports the potent inhibitory activity of both compounds against the KPC-2 enzyme. While a direct comparison of all kinetic parameters is not possible due to differences in the reported data, the low IC₅₀ for this compound and the high acylation efficiency (k₂/K) and slow off-rate (kₒբբ) for Relebactam are indicative of effective and stable inhibition of the KPC enzyme.[1][2][3][9]
Conclusion
This compound and Relebactam are both promising diazabicyclooctane-based inhibitors of KPC β-lactamases. The available in vitro data demonstrates that both agents, when combined with a carbapenem, effectively restore the activity of the partner antibiotic against KPC-producing Enterobacterales. Further studies, particularly comparative in vivo efficacy studies and time-kill assays for the meropenem/Pilabactam sodium combination, are warranted to fully elucidate the comparative therapeutic potential of these two important β-lactamase inhibitors.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idus.us.es [idus.us.es]
- 7. researchgate.net [researchgate.net]
- 8. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pilabactam Sodium: A Novel Diazabicyclooctane β-Lactamase Inhibitor with Potent Activity Against OXA-Type Carbapenemases
A comparative analysis of Pilabactam sodium (formerly ANT3310), a next-generation serine β-lactamase inhibitor, demonstrates its significant potential in combating infections caused by carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), particularly those producing OXA-type carbapenemases. This guide provides a comprehensive comparison of this compound with other commercially available β-lactamase inhibitors, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
Carbapenem resistance, largely driven by the production of β-lactamase enzymes such as OXA-type carbapenemases, poses a critical threat to global health. This compound, a novel diazabicyclooctane (DBO) inhibitor, has emerged as a promising candidate to restore the efficacy of carbapenems. This document outlines the superior in vitro activity of this compound in combination with meropenem against a broad range of serine β-lactamases, including key OXA variants, and compares its performance with established inhibitors like avibactam, relebactam, and vaborbactam.
Comparative Efficacy Against Serine β-Lactamases
This compound exhibits potent inhibitory activity against a wide spectrum of Ambler class A, C, and D serine β-lactamases. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is notably high against OXA-48 and other OXA-type enzymes, which are often not effectively inhibited by other commercially available combinations.
| β-Lactamase Inhibitor | KPC-2 (Class A) IC50 (nM) | OXA-48 (Class D) IC50 (nM) | CTX-M-15 (Class A) IC50 (nM) | AmpC (Class C) IC50 (nM) |
| Pilabactam (ANT3310) | 19.5 | 179 | 1 | 2 |
| Avibactam | 7.5[1] | 252[1] | 5 | 8 |
| Relebactam | 9 | >100,000 | 20 | 2 |
| Vaborbactam | 30 | >100,000[2] | 110 | 12,000 |
Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. All inhibitors were tested against a panel of purified serine β-lactamases.
In Vitro Susceptibility of OXA-48-Producing Enterobacterales
The combination of this compound with meropenem demonstrates a significant restoration of meropenem's activity against clinical isolates of OXA-48-producing Enterobacterales. This is evident from the substantial reduction in Minimum Inhibitory Concentrations (MICs) compared to meropenem alone and other β-lactam/β-lactamase inhibitor combinations.
| Organism Type | Antibiotic Combination | MIC50 (mg/L) | MIC90 (mg/L) |
| OXA-48-producing Enterobacterales | Meropenem-Pilabactam (8 mg/L) | ≤0.06 | 0.25 |
| OXA-48-producing Enterobacterales | Meropenem | 8 | >32 |
| OXA-48-like-producing Enterobacterales | Ceftazidime-Avibactam | 0.5[3] | 2[3] |
| OXA-48-like-producing Enterobacterales | Imipenem-Relebactam | 2[3] | 4[3] |
| OXA-48-like-producing Enterobacterales | Meropenem-Vaborbactam | 2[3] | 8[3] |
MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The in vitro efficacy of this compound in combination with a partner β-lactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Materials:
-
Bacterial Strains: Clinical isolates of OXA-type carbapenemase-producing Enterobacterales. Quality control strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603 are included in each assay.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotics and Inhibitors: Stock solutions of this compound and the partner β-lactam (e.g., meropenem) are prepared according to the manufacturer's instructions.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Bacterial colonies are picked from an overnight agar plate and suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial twofold dilutions of the β-lactam antibiotic are prepared in CAMHB in the wells of the 96-well plate.
-
This compound is added to each well at a fixed concentration (e.g., 8 mg/L).
-
Each well is then inoculated with the prepared bacterial suspension.
-
A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included on each plate.
-
The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of diazabicyclooctane inhibitors and the experimental workflow for determining MIC values.
Conclusion
This compound, in combination with meropenem, demonstrates superior in vitro activity against OXA-type carbapenemase-producing Enterobacterales compared to several other β-lactamase inhibitor combinations. Its potent and broad-spectrum inhibition of clinically relevant serine β-lactamases, including the challenging OXA-48 enzyme, positions it as a valuable agent in the fight against antimicrobial resistance. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
Navigating the Challenge of Resistant Gram-Negative Infections: A Comparative Analysis of Novel β-Lactamase Inhibitor Combinations
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel β-lactam/β-lactamase inhibitor combinations has provided a critical lifeline in treating infections caused by multidrug-resistant Gram-negative bacteria. This guide offers a comparative overview of the in-vitro activity of Pilabactam sodium and other recently developed combinations against challenging clinical isolates, supported by experimental data and standardized protocols to aid researchers, scientists, and drug development professionals in their evaluation of these new therapeutic agents.
Comparative In-Vitro Activity Against Key Clinical Isolates
The following tables summarize the minimum inhibitory concentration (MIC) data for several novel β-lactamase inhibitor combinations against critical Gram-negative pathogens. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented. Data is compiled from multiple in-vitro surveillance studies.
Table 1: Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Clinical Isolates
| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Sulbactam-Durlobactam | 5,032 | 1 | 2 | 98.3 (at ≤4 mg/L) | [1] |
| Sulbactam-Durlobactam | 141 | 0.5 | 4 | 92.0 (at ≤4 mg/L) | [2] |
| Sulbactam-Durlobactam | 982 | - | 2 | - | [3] |
| Sulbactam | 141 | 16 | 128 | - | [2] |
| Colistin | 141 | 4 | >4 | - | [2] |
Table 2: Activity Against Pseudomonas aeruginosa Clinical Isolates
| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Imipenem-Relebactam | 1,445 | 0.5 | 1 | 97.3 | [4] |
| Ceftazidime-Avibactam | 3,902 | 2 | 4 | 96.9 (at ≤8 µg/ml) | [5] |
| Ceftolozane-Tazobactam | 1,445 | - | - | 94.6 | [4] |
| Colistin | 1,445 | - | - | 94.6 | [4] |
| Imipenem | 1,445 | - | - | 80.5 | [4] |
| Ceftazidime | 190 | - | - | 64.7 | [6] |
Table 3: Activity Against KPC-Positive Enterobacteriaceae Clinical Isolates
| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Meropenem-Vaborbactam | 991 | 0.06 | 1 | 99.0 (at ≤4 µg/ml) | [7] |
| Meropenem | 991 | 32 | >32 | - | [7] |
Experimental Protocols
The in-vitro activity data presented in this guide was primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol. The methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 and M100.[8][9][10][11][12]
Key Steps of the Broth Microdilution Method:
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and colonies are used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard.
-
Inoculation of Microdilution Trays: The standardized bacterial suspension is further diluted and inoculated into the wells of a microtiter plate containing the various concentrations of the antimicrobial agents.
-
Incubation: The inoculated microtiter plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours for most rapidly growing aerobic bacteria.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing Mechanisms and Workflows
To better understand the underlying principles of these novel antibiotic combinations and the experimental processes, the following diagrams are provided.
References
- 1. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. iacld.com [iacld.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
A Comparative Analysis of DBO Beta-Lactamase Inhibitors: Avibactam, Relebactam, and Durlobactam
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. A key resistance mechanism is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) has been a crucial strategy to overcome this resistance. Among the most promising are the diazabicyclooctane (DBO) inhibitors. This guide provides a comparative analysis of three key DBO inhibitors: avibactam, relebactam, and durlobactam, with additional context from other BLIs like the boronic acid derivative vaborbactam and the novel DBO zidebactam.
Executive Summary
This guide offers an objective comparison of the performance of avibactam, relebactam, and durlobactam, supported by experimental data. We present a detailed analysis of their in vitro activity against key bacterial pathogens, clinical efficacy from Phase 3 trials, and the experimental protocols for the cited studies. Visual diagrams are provided to illustrate the mechanism of action and experimental workflows.
In Vitro Activity: A Head-to-Head Comparison
The in vitro activity of β-lactamase inhibitors is a critical indicator of their potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data for avibactam, relebactam, and durlobactam in combination with their respective β-lactam partners against key Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) Against Enterobacterales
| Organism | β-Lactamase Profile | Ceftazidime-Avibactam | Imipenem-Relebactam | Meropenem-Vaborbactam |
| Klebsiella pneumoniae | KPC-producing | 8 | 0.5 | 1[1] |
| Klebsiella pneumoniae | ESBL-producing | ≤1 | ≤0.5 | ≤0.06 |
| Enterobacter cloacae | AmpC-producing | 2 | 1 | 0.25 |
| Escherichia coli | ESBL-producing | 0.5 | ≤0.5 | ≤0.06 |
Table 2: Comparative In Vitro Activity (MIC90, µg/mL) Against Pseudomonas aeruginosa
| β-Lactamase Profile | Ceftazidime-Avibactam | Imipenem-Relebactam |
| AmpC-overproducing | 16 | 4[2] |
| Carbapenem-Resistant (non-MBL) | 16 | 8 |
Table 3: Comparative In Vitro Activity (MIC90, µg/mL) Against Acinetobacter baumannii
| β-Lactamase Profile | Sulbactam-Durlobactam | Sulbactam-Avibactam |
| Carbapenem-Resistant (OXA-producing) | 4[3] | 16[4][5] |
Clinical Efficacy: Phase 3 Trial Outcomes
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in humans. The following tables summarize key outcomes from Phase 3 clinical trials of β-lactam/DBO inhibitor combinations.
Table 4: Clinical Efficacy of Ceftazidime-Avibactam
| Indication | Comparator | Primary Endpoint | Ceftazidime-Avibactam (%) | Comparator (%) | Reference |
| Complicated Intra-Abdominal Infection (cIAI) | Meropenem | Clinical Cure | 82.5 | 85.9 | [6] |
| Complicated Urinary Tract Infection (cUTI) | Doripenem | Microbiological Eradication | 77.4 | 71.0 | [6] |
| Hospital-Acquired/Ventilator-Associated Pneumonia (HABP/VABP) | Meropenem | Clinical Cure | 68.8 | 73.0 | [6] |
Table 5: Clinical Efficacy of Imipenem-Relebactam
| Indication | Comparator | Primary Endpoint | Imipenem-Relebactam (%) | Comparator (%) | Reference |
| Complicated Intra-Abdominal Infection (cIAI) | Imipenem/Cilastatin | Clinical Response | 96.3 | 95.2 | [7] |
| Complicated Urinary Tract Infection (cUTI) | Imipenem/Cilastatin | Microbiological Response | 95.5 | 98.7 | [8] |
| Hospital-Acquired/Ventilator-Associated Pneumonia (HABP/VABP) | Piperacillin/Tazobactam | Day 28 All-Cause Mortality | 15.9 | 21.3 | [9] |
Table 6: Clinical Efficacy of Sulbactam-Durlobactam
| Indication | Comparator | Primary Endpoint | Sulbactam-Durlobactam (%) | Comparator (%) | Reference |
| HABP/VABP caused by Acinetobacter baumannii-calcoaceticus complex | Colistin | Day 28 All-Cause Mortality | 19 | 32.3 | [3] |
Mechanism of Action and Experimental Workflows
To understand the function and evaluation of these inhibitors, the following diagrams illustrate their mechanism of action and a typical experimental workflow for their screening.
References
- 1. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Phase 2, Dose-Ranging Study of Relebactam with Imipenem-Cilastatin in Subjects with Complicated Intra-abdominal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective, randomized, double-blind, Phase 2 dose-ranging study comparing efficacy and safety of imipenem/cilastatin plus relebactam with imipenem/cilastatin alone in patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
Potentiation of Carbapenems by Beta-Lactamase Inhibitors: A Comparative Analysis of Relebactam
Initial Search for Pilabactam Sodium: A comprehensive literature search for "this compound" did not yield any specific data regarding its potentiation of carbapenems. As of November 2025, there is no publicly available scientific information on its mechanism of action, in vitro potentiation of meropenem, imipenem, or doripenem, or established experimental protocols for its testing.
Alternative Focus: Relebactam: Given the lack of data for this compound, this guide will focus on a well-documented beta-lactamase inhibitor, Relebactam , and its potentiation of carbapenems, primarily imipenem and doripenem. Relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor that has been developed to restore the activity of carbapenems against certain resistant bacteria.
Mechanism of Action of Relebactam
Relebactam works by inhibiting Ambler class A and class C β-lactamases.[1] These enzymes, produced by some bacteria, can hydrolyze and inactivate carbapenem antibiotics. Relebactam covalently binds to the active site of these β-lactamases, rendering them inactive and thereby protecting the carbapenem from degradation.[1] This allows the carbapenem to effectively inhibit bacterial cell wall synthesis. Relebactam itself does not possess significant antibacterial activity.[2]
Quantitative Data on Carbapenem Potentiation by Relebactam
The following table summarizes the in vitro potentiation of imipenem and doripenem by relebactam against various bacterial isolates. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL. A lower MIC value indicates greater antibiotic effectiveness.
| Carbapenem | Bacterial Species (Number of Isolates) | Carbapenem MIC Alone (µg/mL) | Carbapenem + Relebactam MIC (µg/mL) | Fold Reduction in MIC | Reference |
| Imipenem | Pseudomonas aeruginosa (Imipenem-Susceptible) | 0.5 - 2 | 0.125 - 0.5 | 4 | [3] |
| Pseudomonas aeruginosa (Imipenem-Resistant) | 8 - >128 | 1 - 32 | 8 | [3] | |
| Enterobacterales (Imipenem-Nonsusceptible) | >1 | ≤0.5 | ≥4 | [4] | |
| Doripenem | Klebsiella pneumoniae (Isolate 19) | 16 | 0.25 (with 4 mg/L Relebactam) | 64 | [5] |
| Klebsiella pneumoniae (Isolate 28) | 512 | 8 (with 4 mg/L Relebactam) | 64 | [5] |
Experimental Protocols
The data presented in this guide was primarily obtained through standard antimicrobial susceptibility testing methods, as detailed below.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
-
Procedure:
-
A standardized inoculum of the test bacteria is prepared.
-
Serial twofold dilutions of the carbapenem (e.g., imipenem or doripenem) are prepared in microtiter plates containing Mueller-Hinton broth.
-
For potentiation studies, a fixed concentration of the beta-lactamase inhibitor (e.g., relebactam at 4 mg/L) is added to each well.[5]
-
The bacterial inoculum is added to each well.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the carbapenem that shows no visible bacterial growth.
-
2. Agar Dilution:
-
Principle: This method is similar to broth microdilution but is performed on a solid agar medium.
-
Procedure:
-
Serial twofold dilutions of the carbapenem, with or without a fixed concentration of the beta-lactamase inhibitor, are incorporated into molten Mueller-Hinton agar.
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized suspension of the test bacteria is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the carbapenem that inhibits the visible growth of the bacteria.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the potentiation of a carbapenem by a beta-lactamase inhibitor using the broth microdilution method.
Workflow for MIC determination of carbapenem potentiation.
References
- 1. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem/Cilastatin-Relebactam to Target Klebsiella pneumoniae Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imipenem-Relebactam and Meropenem-Vaborbactam: Two Novel Carbapenem-β-Lactamase Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1080. Relebactam Increases Imipenem Activity Against Imipenem-Nonsusceptible and -Susceptible Pseudomonas aeruginosa and Enterobacterales: Assessment of Isolates from RESTORE-IMI 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Doripenem Alone and in Combination with Relebactam in an In Vitro Hollow-Fiber Dynamic Model: Emergence of Resistance of Carbapenemase-Producing Klebsiella pneumoniae and the Inoculum Effect - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Pilabactam Sodium's Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. In the landscape of novel antibiotic development, understanding the cross-resistance profile of new agents is paramount. This guide provides a detailed comparison of the in vitro activity of Pilabactam sodium (ANT3310), a novel broad-spectrum serine β-lactamase inhibitor, in combination with meropenem, against a panel of challenging carbapenem-resistant pathogens. We present supporting experimental data and methodologies to offer a clear perspective on its potential to overcome existing resistance mechanisms.
Mechanism of Action: Restoring Carbapenem Efficacy
This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It is specifically designed to be co-administered with a β-lactam antibiotic, such as the carbapenem meropenem.[2] Pilabactam itself does not possess significant antibacterial activity.[3] Instead, it acts as a "suicide inhibitor," binding to and inactivating a broad range of serine β-lactamases, including class A (like KPC), C, and D (like OXA) enzymes, which are primary mechanisms of resistance to carbapenems in Gram-negative bacteria.[2][4] By neutralizing these enzymes, Pilabactam restores the antibacterial activity of meropenem, allowing it to effectively target and kill the bacteria.[2]
dot
Caption: Mechanism of Action of Meropenem-Pilabactam Sodium.
Comparative In Vitro Activity Against Carbapenem-Resistant Pathogens
The combination of meropenem with this compound (MEM-ANT3310) has demonstrated potent in vitro activity against a global collection of carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Enterobacterales (CRE), and Pseudomonas aeruginosa. The following tables summarize the minimum inhibitory concentration (MIC) data for MEM-ANT3310 in comparison to other β-lactam/β-lactamase inhibitor combinations.
Table 1: Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates
| Antibiotic Combination | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Meropenem-Pilabactam (8 µg/mL) | 703 | 1 | 8 | 96.7% |
| Meropenem-Vaborbactam | 703 | >32 | >32 | - |
| Imipenem-Relebactam | 703 | 16 | >32 | - |
| Ceftazidime-Avibactam | 703 | >32 | >32 | - |
| Cefepime-Zidebactam | 703 | >32 | >32 | - |
| Aztreonam-Avibactam | 703 | >32 | >32 | - |
Data sourced from Zalacain et al., 2024.[2]
Table 2: Activity Against OXA- and KPC-Producing Carbapenem-Resistant Enterobacterales (CRE) Isolates
| Antibiotic Combination | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Meropenem-Pilabactam (8 µg/mL) | 432 | 0.12 | 0.5 | 100% |
| Meropenem-Vaborbactam | 432 | 0.06 | 0.25 | - |
| Imipenem-Relebactam | 432 | 0.25 | 1 | - |
| Ceftazidime-Avibactam | 432 | 0.5 | 2 | - |
| Cefepime-Zidebactam | 432 | 0.12 | 0.5 | - |
| Aztreonam-Avibactam | 432 | 0.06 | 0.12 | - |
Data sourced from Zalacain et al., 2024.[2]
Table 3: Activity Against Pseudomonas aeruginosa Isolates
| Antibiotic Combination | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Meropenem-Pilabactam (8 µg/mL) | 502 | 1 | 8 | ~90% |
| Meropenem-Vaborbactam | 502 | 4 | 32 | - |
| Imipenem-Relebactam | 502 | 1 | 4 | - |
| Ceftazidime-Avibactam | 502 | 4 | 8 | - |
| Cefepime-Zidebactam | 502 | 4 | 16 | - |
| Aztreonam-Avibactam | 502 | 4 | 16 | - |
Data sourced from Zalacain et al., 2024.[2]
Experimental Protocols
The in vitro activity data presented was generated using standardized methodologies as outlined below.
Bacterial Isolates
A global collection of recent clinical isolates of Acinetobacter baumannii, carbapenem-resistant Enterobacterales (CRE) carrying oxacillinase (OXA) or Klebsiella pneumoniae carbapenemase (KPC) enzymes, and Pseudomonas aeruginosa were used in the study.[2]
Minimum Inhibitory Concentration (MIC) Determination
The MICs for all antimicrobial agents were determined by the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Preparation of Antibiotic Solutions : Stock solutions of meropenem and comparator agents were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Fixed Concentration of Inhibitor : this compound was tested at a fixed concentration of 8 µg/mL in combination with varying concentrations of meropenem.[2]
-
Inoculum Preparation : Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plates.
-
Incubation : The inoculated microtiter plates were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading : The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
dot
References
- 1. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations [mdpi.com]
- 2. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ihma.com [ihma.com]
An In Vivo Comparative Analysis of Beta-Lactamase Inhibitors: Vaborbactam and a Representative Comparator
Disclaimer: Information regarding in vivo studies for Pilabactam sodium is not publicly available at this time. Therefore, to fulfill the structural and content requirements of this guide, the well-documented β-lactamase inhibitor tazobactam will be used as a representative comparator against vaborbactam. This guide will focus on the in vivo performance of their respective combination products, meropenem-vaborbactam and piperacillin-tazobactam.
Introduction
The emergence of multi-drug resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to global health. β-lactamase inhibitors are crucial in overcoming this resistance by protecting β-lactam antibiotics from degradation. This guide provides an objective in vivo comparison of vaborbactam, a novel boronic acid-based β-lactamase inhibitor, and tazobactam, a well-established β-lactam sulfone inhibitor. The comparison will focus on their efficacy in animal models of infection, pharmacokinetic profiles, and the experimental protocols used for their evaluation.
Mechanism of Action
Vaborbactam and tazobactam employ different chemical strategies to inhibit β-lactamases, primarily serine β-lactamases.
Vaborbactam , a non-β-lactam, cyclic boronic acid-based inhibitor, forms a covalent adduct with the serine residue in the active site of the β-lactamase. This binding is reversible, allowing vaborbactam to be released and potentially inhibit other β-lactamase molecules. Its primary targets are Ambler Class A (e.g., KPC, CTX-M, SHV, TEM) and Class C (e.g., P99, MIR, FOX) β-lactamases.
Tazobactam , a penicillanic acid sulfone, is a mechanism-based irreversible inhibitor, often referred to as a "suicide inhibitor." It forms a stable, covalent acyl-enzyme intermediate with the β-lactamase, leading to the permanent inactivation of the enzyme.
validating the safety profile of Pilabactam sodium in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profiles of vaborbactam, a novel non-β-lactam β-lactamase inhibitor, and tazobactam, a well-established β-lactamase inhibitor. The data presented is based on publicly available preclinical studies, offering a valuable resource for researchers and drug development professionals.
Introduction to Vaborbactam and Tazobactam
Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor with potent activity against a wide range of β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1][2] It is used in combination with meropenem to treat complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacterales.[2][3] Tazobactam is a penicillanic acid sulfone β-lactamase inhibitor that is combined with piperacillin to provide broad-spectrum antibacterial coverage.[4][5]
Comparative Preclinical Safety Data
The following tables summarize the key quantitative data from preclinical toxicology studies of vaborbactam and tazobactam. These studies are essential for establishing the safety profile of a new drug candidate before it enters human clinical trials.
Repeated-Dose Toxicity Studies
Repeat-dose toxicity studies are designed to evaluate the potential adverse effects of a substance following prolonged administration. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects were observed.
| Compound | Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Key Findings at Higher Doses |
| Vaborbactam | Rat | 28 days | Intravenous | Not explicitly stated, but no significant toxicities up to 3 times the maximum recommended human dose (MRHD) based on AUC exposure.[6] | - |
| Vaborbactam | Dog | 28 days | Intravenous | Not explicitly stated, but no significant toxicities up to 3 times the MRHD based on AUC exposure.[6] | - |
| Tazobactam | Rat | 6 months | Intraperitoneal | 40 | At 80 mg/kg/day and above in females, increases in reticulocytes were observed. At 160 mg/kg/day, a decrease in triglyceride levels was seen in males.[7] |
| Tazobactam (in combination with Piperacillin) | Rat | 6 months | Intraperitoneal | 400 | At 800 mg/kg/day, decreases in erythrocyte, hemoglobin, and hematocrit, and increases in reticulocytes were observed. Slight reductions in body weight gain occurred in males.[7] |
| Tazobactam | Dog | 6 months | Intravenous | 40 | At 80 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was observed.[5][8] |
| Tazobactam (in combination with Piperacillin) | Dog | 6 months | Intravenous | 200 | At 400 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was observed.[5][8] |
Genotoxicity Studies
Genotoxicity assays are performed to identify substances that can cause damage to genetic material. A standard battery of tests is typically conducted to assess different endpoints.
| Compound | Assay | System | Result |
| Vaborbactam | Ames test | In vitro | Negative[6] |
| Vaborbactam | Chromosome aberration test | In vitro (human lymphocytes) | Negative[6] |
| Vaborbactam | Micronucleus test | In vivo (mice) | Negative[6] |
| Tazobactam | Reverse mutation assay | In vitro (S. typhimurium, E. coli) | Negative[9] |
| Tazobactam | Chromosomal aberration test | In vitro (Chinese hamster lung cells) | Negative[9] |
| Tazobactam | Micronucleus test | In vivo (mice) | Negative[9] |
Reproductive and Developmental Toxicity Studies
These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.
| Compound | Study Type | Species | Key Findings |
| Vaborbactam | Fertility and early embryonic development | Rat | Did not negatively affect male or female fertility.[6] |
| Vaborbactam | Embryo-fetal development | - | No effects on first or second-generation offspring in a pre-postnatal study in rats.[6] |
| Tazobactam | Fertility and general reproduction | Rat | At maternally toxic doses (160 mg/kg/day and above), some effects on implantation and live litter size were observed.[10] |
| Tazobactam | Teratology (Intravenous) | Rat | Not teratogenic. Slight decreases in fetal body weights were observed at doses that caused maternal toxicity.[11] |
| Tazobactam | Perinatal and postnatal development | Rat | At maternally toxic doses (320 mg/kg/day and above), decreased pup weight and increased stillbirths were observed. The NOEL for offspring was 40 mg/kg/day.[4] |
Experimental Protocols
The preclinical safety studies for both vaborbactam and tazobactam were conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Repeated-Dose Toxicity Study Workflow
Caption: Workflow for a typical repeated-dose toxicity study.
This study design, consistent with OECD Guidelines 407 (28-day) and 408 (90-day), involves daily administration of the test substance to animals for a specified period.[12][13][14][15] Key toxicological endpoints are monitored throughout the study and at termination to identify potential target organs of toxicity.
Genotoxicity Testing Battery Workflow
Caption: Standard battery of genotoxicity tests.
A standard battery of genotoxicity tests is conducted to assess the potential of a substance to induce mutations and chromosomal damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro cytogenetic assay in mammalian cells, and an in vivo genotoxicity test, such as the micronucleus assay.
Conclusion
Based on the available preclinical data, both vaborbactam and tazobactam demonstrate a favorable safety profile.
-
Vaborbactam was not associated with significant toxicities in 28-day repeat-dose studies in rats and dogs at exposures significantly higher than the human therapeutic dose.[6] It was also found to be non-genotoxic and did not show adverse effects on fertility or fetal development.[6]
-
Tazobactam has been extensively studied, and the NOAELs have been established in various species. The primary target organ identified in repeat-dose studies was the liver in dogs, with effects being reversible.[5][8] In reproductive toxicity studies, effects were generally observed only at maternally toxic doses.[4][10][11] Tazobactam was also found to be non-genotoxic.[9]
This comparative guide highlights the key preclinical safety findings for vaborbactam and tazobactam. Researchers and drug developers can use this information to inform their own research and development programs. It is important to note that while preclinical studies provide a strong indication of a drug's safety, the complete safety profile is ultimately determined through rigorous clinical trials in humans.
References
- 1. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam (3)--Perinatal and postnatal study in rats with intraperitoneal administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A six-month intravenous repeated dose toxicity study of tazobactam/piperacillin and tazobactam in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. [A six-month intraperitoneal repeated dose toxicity study of tazobactam/piperacillin and tazobactam in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A SIX-MONTH INTRAVENOUS REPEATED DOSE TOXICITY STUDY OF TAZOB ACTAM/PIPERACILLIN AND TAZOBACTAM IN DOGS [jstage.jst.go.jp]
- 9. [Mutagenicity tests of tazobactam/piperacillin, tazobactam and piperacillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam(1)--Fertility and general reproduction study in rats with intraperitoneal administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam (2)--Teratological study in rats with intravenously administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. umwelt-online.de [umwelt-online.de]
- 15. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of Pilabactam Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Pilabactam sodium, a novel β-lactamase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, this guide is based on general best practices for the disposal of non-hazardous pharmaceutical compounds intended for research and development purposes.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinse water from cleaning contaminated glassware, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated with other non-hazardous solid or aqueous pharmaceutical waste as per your institution's guidelines.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Pickup:
-
Once the waste container is full or has reached its designated accumulation time limit (as per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Quantitative Data Summary
The following table summarizes the type of quantitative data that would typically be found in a manufacturer's Safety Data Sheet. In the absence of a specific SDS for this compound, these values are not available.
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | N/A |
| LC50 (Inhalation) | Data not available | N/A |
| Aquatic Toxicity | Data not available | N/A |
| Reportable Quantity (RQ) | Data not available | N/A |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all laboratory personnel adhere to both federal and their institution's specific waste management policies to ensure compliance and safety. Always consult your institution's EHS department for specific guidance and clarification on disposal procedures.
Essential Safety and Logistical Information for Handling Pilabactam Sodium
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Pilabactam sodium, based on general best practices for potent pharmaceutical powders.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and aerosols. |
| Skin | Chemical-resistant, impermeable gloves (e.g., nitrile). A disposable lab coat or gown with long sleeves and tight-fitting cuffs. | Prevents skin contact with the compound. Double gloving is recommended for certain procedures. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the solid form, especially when there is a potential for aerosol generation (e.g., weighing, preparing solutions). | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan
A multi-faceted approach involving engineering controls, administrative controls, and personal protective equipment is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: All procedures involving the handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other closed-system transfer methods.
Administrative Controls
-
Restricted Access: The area where this compound is handled should be clearly marked and access should be restricted to authorized personnel only.
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water before leaving the work area.[2]
-
Training: All personnel handling this compound must be thoroughly trained on its potential hazards, safe handling procedures, and emergency protocols.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the standard procedure for donning and doffing PPE to ensure maximum protection and prevent contamination.
PPE Selection Logic
The selection of appropriate PPE is dependent on the specific task being performed. The following diagram provides a general decision-making framework.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and the potential development of antibiotic resistance.
-
Waste Characterization: Unused this compound and concentrated stock solutions should be treated as hazardous chemical waste.
-
Containment: All waste materials, including contaminated PPE (gloves, gowns), disposable labware, and cleaning materials, should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Disposal Method: Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of β-lactam antibiotic waste. High-concentration stock solutions are generally considered hazardous chemical waste and should be collected for disposal by a certified hazardous waste vendor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
